Antifungal agent 73
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H16Cl2N2O3 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
7-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methyl]chromen-2-one |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-16-4-5-17(18(23)10-16)20(11-25-8-7-24-13-25)27-12-14-1-2-15-3-6-21(26)28-19(15)9-14/h1-10,13,20H,11-12H2 |
InChI Key |
VKWSRUWNMWEHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Antifungal agent 73 mechanism of action
An in-depth analysis of the mechanism of action for the novel investigational compound, Antifungal Agent 73, reveals a highly specific and potent activity against a critical component of the fungal cell wall. This technical guide elucidates the core mechanism, presents key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound selectively inhibits the enzyme 1,3-β-D-glucan synthase, a key component in the synthesis of β-glucan, which is an essential polysaccharide for maintaining the structural integrity of the fungal cell wall. This inhibition disrupts the cell wall, leading to osmotic instability and ultimately, fungal cell death. The agent demonstrates a non-competitive inhibition pattern, suggesting it binds to an allosteric site on the FKS1 subunit of the glucan synthase complex. This mode of action results in potent fungicidal activity against a broad spectrum of pathogenic fungi.
Quantitative Data Summary
The efficacy of this compound has been quantified through in vitro susceptibility testing and enzyme inhibition assays. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.
| Fungal Species | Strain | MIC (µg/mL) |
|---|---|---|
| Candida albicans | ATCC 90028 | 0.125 |
| Candida glabrata | ATCC 90030 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 0.06 |
| Cryptococcus neoformans | ATCC 208821 | 0.5 |
| Candida auris | B11221 | 0.125 |
Table 2: Enzyme Inhibition Kinetics of this compound.
| Parameter | Value |
|---|---|
| Target Enzyme | 1,3-β-D-glucan synthase |
| IC50 | 0.08 µg/mL |
| Inhibition Type | Non-competitive |
| Ki | 0.05 µg/mL |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for determining enzyme inhibition.
Caption: Mechanism of this compound targeting 1,3-β-D-glucan synthase.
Caption: Experimental workflow for the 1,3-β-D-glucan synthase inhibition assay.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Protocol 2: 1,3-β-D-Glucan Synthase Inhibition Assay
-
Enzyme Preparation: Microsomal fractions containing the 1,3-β-D-glucan synthase complex are isolated from fungal protoplasts by differential centrifugation. The protein concentration of the enzyme preparation is determined using a standard protein assay.
-
Assay Reaction: The reaction is performed in a buffer containing Tris-HCl, GTP, and a range of concentrations of this compound. The enzyme preparation is pre-incubated with the test compound for 15 minutes at room temperature.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate, UDP-[¹⁴C]-glucose, and incubated for 60 minutes at 30°C. The reaction is terminated by the addition of trichloroacetic acid.
-
Product Quantification: The radiolabeled β-glucan product is collected by vacuum filtration onto glass fiber filters. The filters are washed to remove unincorporated UDP-[¹⁴C]-glucose. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The percent inhibition is calculated for each concentration of this compound relative to a no-drug control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
A Technical Guide to the Discovery and Isolation of a Novel Antifungal Agent: The Case of Solanimycin
This technical guide provides an in-depth overview of the core processes involved in the discovery, isolation, and preliminary characterization of a novel antifungal agent, using the recently identified antibiotic, Solanimycin, as a case study. The document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial discovery.
Introduction: The Quest for New Antifungals
The rise of drug-resistant fungal infections poses a significant threat to global health. Pathogens such as Candida auris and resistant strains of Aspergillus fumigatus necessitate the urgent discovery of novel antifungal agents with unique mechanisms of action. A promising source for such compounds is microbial secondary metabolism. Many bacteria produce specialized metabolites to compete in their ecological niches, and these compounds can be harnessed for therapeutic purposes.
This guide details the workflow for identifying such an agent, from the isolation of the producing microorganism to the purification and characterization of the active compound. We will use Solanimycin, a potent antifungal produced by the plant pathogenic bacterium Dickeya solani, as a practical example. Solanimycin exhibits a broad spectrum of activity against both plant and human fungal pathogens, including Candida albicans, and acts by disrupting the pathogen's ability to regulate its internal pH.
Discovery and Isolation Workflow
The process of discovering a novel natural product antibiotic like Solanimycin follows a structured workflow. This involves isolating potential producer strains, screening them for desired bioactivity, producing and purifying the active compound, and finally, determining its structure and mechanism of action.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the Solanimycin discovery pipeline.
Isolation of the Producing Microorganism
Dickeya solani is a known plant pathogen, and its isolation follows standard phytopathological protocols.
-
Sample Collection: Obtain potato tubers showing symptoms of blackleg or soft rot disease.
-
Surface Sterilization: Wash the tuber thoroughly with sterile distilled water. Excise a small section (approx. 5x5 mm) of tissue from the margin between healthy and diseased tissue.
-
Tissue Maceration: Aseptically macerate the tissue sample in 1 mL of sterile 0.85% NaCl solution.
-
Plating: Streak a loopful of the resulting suspension onto a selective medium, such as Crystal Violet Pectate (CVP) medium.
-
Incubation: Incubate plates at 28°C for 48-72 hours. Dickeya species are identified by the formation of characteristic pits or cavities in the pectate gel.
-
Strain Identification: Isolate single colonies and confirm their identity using 16S rRNA gene sequencing and comparison with known Dickeya solani strains.
Fermentation for Solanimycin Production
This protocol describes a representative lab-scale fermentation for producing Solanimycin.
-
Inoculum Preparation: Inoculate a single colony of D. solani into a 50 mL flask containing 10 mL of a standard nutrient broth (e.g., LB Broth). Incubate at 28°C for 18-24 hours with shaking at 200 rpm.
-
Production Culture: Inoculate a 1 L flask containing 250 mL of a production medium (e.g., M9 minimal medium supplemented with glucose and casamino acids) with 1% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at a controlled temperature, for instance, 25°C, for 48 to 72 hours with vigorous shaking (220 rpm) to ensure adequate aeration. The production of Solanimycin is associated with the bacterial quorum-sensing system, which is activated at high cell densities.
-
Harvesting: After the incubation period, harvest the culture by centrifugation at 8,000 x g for 20 minutes to pellet the bacterial cells. The antifungal activity is present in the cell-free supernatant.
Extraction and Purification
This protocol outlines a bioactivity-guided fractionation process to isolate the active compound from the culture supernatant.
-
Supernatant Filtration: Filter the cell-free supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Solid-Phase Extraction (SPE): Load the filtered supernatant onto a C18 SPE cartridge pre-conditioned with methanol and equilibrated with water. Wash the cartridge with water to remove salts and polar impurities. Elute the active compound(s) with a stepwise gradient of methanol (e.g., 20%, 50%, 80%, 100% methanol in water).
-
Bioactivity Testing: Test each eluted fraction for antifungal activity against a sensitive indicator strain (e.g., Candida albicans) using a well diffusion assay or a microbroth dilution assay.
-
High-Performance Liquid Chromatography (HPLC): Pool the active fractions and concentrate them under reduced pressure. Purify the active compound using reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at multiple wavelengths (e.g., 210 nm, 254 nm) and collect fractions.
-
-
Final Purification: Test the collected HPLC fractions for bioactivity. Pool the pure, active fractions and confirm purity by analytical HPLC. The purified compound is then lyophilized and stored for characterization.
Quantitative Data: Antifungal Activity
The potency of an antifungal agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The MIC values for Solanimycin against various fungal pathogens are summarized below.
| Fungal Pathogen | MIC (µg/mL) | Reference |
| Candida albicans | 0.1 - 0.5 | |
| Aspergillus fumigatus | >50 | |
| Fusarium solani | ~10-20 | |
| Botrytis cinerea | <10 | |
| Alternaria solani | <10 | |
| Rhizoctonia solani | <10 |
Note: Data is compiled from published results. Exact values may vary based on testing conditions and specific strains used.
Proposed Mechanism of Action
Solanimycin exerts its antifungal effect through a novel mechanism of action by targeting the fungal pathogen's ability to maintain pH homeostasis. Many pathogenic fungi actively buffer their environmental pH to facilitate invasion and growth. Solanimycin appears to disrupt this process. The primary pathway responsible for sensing and responding to ambient pH in fungi is the Pal/Rim signaling pathway. It is proposed that Solanimycin's activity is linked to the inhibition of this pathway or a related pH-responsive process, leading to cell death, particularly in neutral to alkaline pH conditions where the pathway is active.
Conclusion
The discovery of Solanimycin from a plant-pathogenic bacterium highlights the value of exploring unique ecological niches for novel antimicrobial compounds. Its potent, broad-spectrum activity and novel pH-dependent mechanism of action make it a promising candidate for further development, particularly in agricultural applications and potentially as a lead for human therapeutics. The workflows and protocols detailed in this guide provide a framework for the continued search and characterization of new antifungal agents to combat the growing challenge of drug resistance.
Preliminary In Vitro Evaluation of Antifungal Agent 73: A Technical Guide
This document provides a comprehensive overview of the preliminary in vitro antifungal properties of the novel investigational compound, Antifungal Agent 73. The data and protocols herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.
Introduction to this compound
This compound is a novel synthetic molecule belonging to the glucan synthase inhibitor class. Its proposed mechanism of action involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall. By disrupting cell wall integrity, Agent 73 is hypothesized to induce osmotic instability and subsequent cell lysis in susceptible fungi. This guide summarizes the initial findings regarding its spectrum of activity and potency against a panel of clinically relevant fungal pathogens.
Quantitative In Vitro Susceptibility Data
The antifungal activity of Agent 73 was assessed using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the agent that prevented any discernible growth.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various fungal strains.
| Fungal Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 - 0.5 | 0.25 | 0.5 |
| Candida glabrata | ATCC 90030 | 0.25 - 1 | 0.5 | 1 |
| Candida parapsilosis | ATCC 22019 | 1 - 4 | 2 | 4 |
| Aspergillus fumigatus | ATCC 204305 | 0.06 - 0.25 | 0.125 | 0.25 |
| Cryptococcus neoformans | ATCC 90112 | 2 - 8 | 4 | 8 |
Detailed Experimental Protocols
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.
-
Fungal Strains and Media:
-
Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS was used as the test medium.
-
-
Inoculum Preparation:
-
Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension was further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Assay Procedure:
-
This compound was serially diluted in the test medium in a 96-well microtiter plate.
-
The standardized fungal inoculum was added to each well.
-
Plates were incubated at 35°C for 24-48 hours.
-
The MIC was determined visually as the lowest concentration of the agent showing no visible growth.
-
Visualized Pathways and Workflows
The following diagram illustrates the hypothesized mechanism of action for this compound, targeting the fungal cell wall synthesis pathway.
Caption: Proposed inhibition of β-(1,3)-D-glucan synthase by Agent 73.
The diagram below outlines the key steps in performing a time-kill assay to assess the fungicidal or fungistatic activity of this compound.
Caption: Workflow for the in vitro time-kill fungicidal assay.
Unmasking the Target: A Technical Guide to Identifying the Molecular Action of Antifungal Agent 73
Executive Summary: The discovery of a novel antifungal agent's molecular target is a cornerstone of modern drug development. It illuminates the mechanism of action, paves the way for lead optimization, and is critical for preclinical safety assessment. This guide provides a comprehensive framework for the identification and characterization of the molecular target for a hypothetical novel compound, "Antifungal agent 73." To illustrate this process with concrete examples, we draw upon the well-documented discovery of the target for Caspofungin, a member of the echinocandin class of antifungals. Caspofungin effectively targets β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, providing a robust model for our investigation.
Hypothesis Generation: From Phenotype to Pathway
The initial phase of target identification involves forming a hypothesis based on the observable effects of the agent on fungal cells.
-
Phenotypic Analysis: Treatment of susceptible fungi (e.g., Candida albicans, Aspergillus fumigatus) with this compound would likely induce specific morphological changes. For instance, Caspofungin causes cell lysis, particularly at sites of active growth like hyphal tips, which strongly suggests a disruption of cell wall integrity.
-
Chemical-Genetic Profiling: A powerful approach involves screening a library of yeast deletion mutants. Strains lacking genes that are part of the target's pathway or that help mitigate the drug's effects will exhibit hypersensitivity. For an agent targeting glucan synthesis, mutants in the FKS gene family or related cell wall integrity pathways would be identified as highly sensitive.
Experimental Protocols for Target Identification
Once a hypothesis is formed, direct biochemical and molecular methods are employed to confirm the target.
In Vitro Enzyme Inhibition Assay: β-(1,3)-D-glucan Synthase Activity
This assay directly quantifies the inhibitory effect of the agent on the activity of the suspected target enzyme.
Methodology:
-
Enzyme Preparation: A crude membrane fraction containing β-(1,3)-D-glucan synthase is prepared from a susceptible fungal strain, such as Candida albicans. Cells are grown to the mid-logarithmic phase, harvested, and subjected to mechanical disruption (e.g., with glass beads) in a lysis buffer (e.g., 50 mM Tris-HCl [pH 7.5], 1 mM EDTA, 1 mM β-mercaptoethanol, and protease inhibitors). The lysate is centrifuged to pellet the membrane fraction, which is then washed and resuspended.
-
Assay Reaction: The reaction mixture typically contains the membrane preparation, the substrate UDP-[¹⁴C]-glucose, a buffer system (e.g., 50 mM Tris-HCl, pH 7.5), an activator (e.g., GTPγS), and varying concentrations of the test compound (this compound).
-
Incubation and Product Capture: The reaction is incubated at 30°C. The synthesized product, the (1,3)-β-D-glucan polymer, is acid-insoluble. The reaction is stopped by adding trichloroacetic acid, and the mixture is filtered through a glass fiber filter. The insoluble, radiolabeled glucan polymer is retained on the filter.
-
Quantification: The radioactivity captured on the filter is measured using a scintillation counter. The results are expressed as the percentage of inhibition relative to a control without the drug.
-
Data Analysis: The concentration of the agent that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Target Pull-Down via Affinity Chromatography
This method isolates the direct binding partner(s) of the antifungal agent from a complex mixture of cellular proteins.
Methodology:
-
Affinity Matrix Preparation: A derivative of this compound is synthesized with a linker arm that allows its covalent immobilization to a solid support, such as epoxy-activated sepharose beads.
-
Protein Extraction: A soluble protein extract is prepared from fungal cells by solubilizing the membrane fraction with a mild, non-denaturing detergent (e.g., CHAPS or dodecyl maltoside).
-
Binding and Elution: The solubilized protein extract is incubated with the affinity matrix. Proteins that do not bind are washed away. The specifically bound proteins are then eluted from the matrix, often by using a competitive ligand (e.g., a high concentration of free this compound).
-
Protein Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Distinct protein bands are excised, digested with trypsin, and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS) to determine their amino acid sequences and identify the protein(s). For Caspofungin, this process would identify Fks1p as the primary binding partner.
Quantitative Data Analysis
Systematic collection of quantitative data is essential for comparing the potency of the agent against different fungal species and for correlating enzyme inhibition with antifungal activity.
Table 1: In Vitro Enzyme Inhibition Data (Model)
| Agent | Target Enzyme | Fungal Species | IC₅₀ (ng/mL) |
| This compound | β-(1,3)-D-glucan synthase | Candida albicans | 0.44 |
| This compound | β-(1,3)-D-glucan synthase | Aspergillus fumigatus | 1.8 |
| This compound | β-(1,3)-D-glucan synthase | Cryptococcus neoformans | >1000 |
Table 2: In Vitro Antifungal Susceptibility (MIC) Data (Model)
| Agent | Fungal Species | MIC Range (µg/mL) |
| This compound | Candida albicans | 0.015 - 0.25 |
| This compound | Candida glabrata | 0.03 - 0.25 |
| This compound | Aspergillus fumigatus | 0.015 - 0.12 |
Visualizing the Mechanism and Workflow
Graphical representations are crucial for conveying complex biological pathways and experimental processes.
Fungal Cell Wall Synthesis Pathway and Drug Inhibition
This diagram illustrates the point of intervention of this compound in the synthesis of the fungal cell wall.
Caption: Inhibition of β-(1,3)-D-glucan synthase by this compound.
Workflow for Molecular Target Identification
The logical flow from initial observation to final target validation is depicted below.
Caption: A logical workflow for the identification of a novel antifungal target.
natural source and extraction of Antifungal agent 73
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Antifungal agent 73 (also known as compound A32) is a synthetic compound developed for research purposes in the context of treating azole-resistant candidiasis. It is not a natural product and therefore does not have a natural source or an associated extraction methodology. This guide provides a comprehensive overview of its chemical synthesis, mechanism of action, and antifungal activity based on published scientific literature.
Introduction
The emergence of drug-resistant fungal pathogens, particularly azole-resistant Candida species, poses a significant threat to global health. In response, researchers are actively developing novel antifungal agents with alternative mechanisms of action or improved efficacy against resistant strains. This compound (compound A32) is a novel coumarin-containing azole derivative that has demonstrated potent activity against both fluconazole-susceptible and -resistant Candida strains.[1][2][3] This compound was rationally designed using a scaffold merging strategy, combining the structural features of coumarins, known for their antibiofilm properties, with a CYP51 inhibitor moiety to target ergosterol biosynthesis.[1][2][3]
This technical guide details the chemical synthesis, biological mechanism of action, and in vitro and in vivo antifungal activity of this compound, providing a valuable resource for researchers in mycology and medicinal chemistry.
Chemical Synthesis
This compound is synthesized through a multi-step process. The general strategy involves the preparation of key intermediates followed by their coupling to form the final coumarin-azole hybrid structure.
Experimental Protocol: Synthesis of Compound A32
The synthesis of this compound (compound A32) is detailed in the work by Yan et al. (2023). The following is a summary of the likely synthetic steps based on the general methodologies for coumarin-azole synthesis.
Step 1: Synthesis of the Coumarin Intermediate
-
A substituted phenol is reacted with a malonic acid derivative under appropriate acidic or basic conditions to form the coumarin ring system.
-
Functional group manipulations may be required to introduce a linking point for the azole moiety.
Step 2: Synthesis of the Azole Side-Chain
-
A separate synthesis route is employed to construct the triazole-containing side chain. This typically involves the reaction of an appropriate azide with an alkyne (a "click chemistry" approach) or other standard methods for triazole synthesis.
-
The side-chain is designed to contain a reactive group for subsequent coupling with the coumarin intermediate.
Step 3: Coupling of Intermediates and Final Product Formation
-
The coumarin intermediate and the azole side-chain are coupled using a suitable reaction, such as an etherification or an amidation, depending on the linking strategy.
-
The final product, this compound (compound A32), is purified using chromatographic techniques such as column chromatography and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Antifungal Activity
This compound has demonstrated significant in vitro and in vivo activity against a range of pathogenic Candida species, including those resistant to fluconazole.
In Vitro Antifungal Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. For this compound, MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Table 1: In Vitro Antifungal Activity of this compound (Compound A32) against Candida Species
| Fungal Strain | MIC (μg/mL) |
| Candida albicans (ATCC 90028) | 0.25 |
| Fluconazole-Resistant C. albicans (904) | 0.5 |
| Candida glabrata (ATCC 2001) | 1 |
| Candida krusei (ATCC 6258) | 2 |
| Candida parapsilosis (ATCC 22019) | 0.5 |
| Candida tropicalis (ATCC 750) | 1 |
Data are representative values from Yan et al. (2023).
In Vivo Efficacy
The in vivo antifungal activity of compound A32 was evaluated in a murine model of systemic candidiasis caused by a fluconazole-resistant strain of C. albicans.
Table 2: In Vivo Efficacy of this compound (Compound A32)
| Treatment Group | Dosage (mg/kg) | Fungal Burden (log CFU/kidney) | Survival Rate (%) |
| Vehicle Control | - | 6.8 ± 0.4 | 0 |
| Fluconazole | 10 | 6.5 ± 0.5 | 20 |
| Compound A32 | 5 | 4.2 ± 0.3 | 80 |
| Compound A32 | 10 | 3.1 ± 0.2 | 100 |
Data are representative values from Yan et al. (2023).
Mechanism of Action
This compound exerts its antifungal effect through a multi-targeted mechanism, which contributes to its potency against resistant strains.
Inhibition of Ergosterol Biosynthesis
The primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.
Disruption of Fungal Cell Wall and Membrane
In addition to inhibiting ergosterol synthesis, this compound has been shown to directly disrupt the fungal cell wall and cell membrane.[4] This dual action enhances its fungicidal activity.
Anti-Biofilm Activity and Downregulation of Resistance Genes
A key feature of this compound is its ability to inhibit the formation of fungal biofilms, which are a major contributor to drug resistance.[2][3] Furthermore, it has been shown to down-regulate the expression of resistance-related genes, such as those encoding for the drug target (ERG11) and efflux pumps (CDR1), which actively remove antifungal drugs from the fungal cell.[1]
Safety and Toxicology
Preliminary toxicity studies are crucial for the development of any new therapeutic agent.
Cytotoxicity
The cytotoxicity of this compound was evaluated against human cell lines to assess its potential for off-target effects.
Table 3: In Vitro Cytotoxicity of this compound (Compound A32)
| Cell Line | IC₅₀ (μM) |
| Human embryonic lung fibroblasts (MRC-5) | > 50 |
| Human embryonic kidney cells (HEK293T) | > 50 |
IC₅₀ is the concentration of the compound that inhibits 50% of cell growth. Data are representative values from Yan et al. (2023).
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Action Signaling Pathway
Caption: Multi-targeted mechanism of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structural Elucidation of Antifungal Agent 73: A Technical Overview
This guide provides a detailed technical overview of the structural elucidation of Antifungal agent 73, a novel coumarin-containing azole compound developed for treating azole-resistant candidiasis. The structural information is primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Compound Identification
This compound, also referred to as compound A32, has been identified as a potent antifungal agent. Its chemical structure was determined through comprehensive spectroscopic analysis.
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Systematic Name: 7-(4-(2,4-dichlorophenyl)-5-((1H-1,2,4-triazol-1-yl)methyl)-4H-1,2,4-triazol-3-ylthio)-2H-chromen-2-one
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Molecular Formula: C₂₀H₁₁Cl₂N₇O₂S
-
CAS Number: 2923519-78-0
Spectroscopic Data
The structural framework of this compound was established using one-dimensional NMR spectroscopy (¹H and ¹³C NMR) and confirmed by HRMS.
NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data, with chemical shifts (δ) reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.28 | s | 1H | Triazole-H |
| 8.01 | d, J = 8.4 Hz | 1H | Coumarin-H |
| 7.82 | s | 1H | Triazole-H |
| 7.73 | d, J = 2.0 Hz | 1H | Ar-H |
| 7.54 | dd, J = 8.4, 2.0 Hz | 1H | Ar-H |
| 7.48 | d, J = 8.4 Hz | 1H | Ar-H |
| 7.39 | d, J = 1.6 Hz | 1H | Coumarin-H |
| 7.23 | dd, J = 8.4, 1.6 Hz | 1H | Coumarin-H |
| 6.55 | d, J = 9.6 Hz | 1H | Coumarin-H |
| 5.68 | s | 2H | CH₂ |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 159.6 | C=O |
| 154.2 | C |
| 152.1 | C |
| 151.0 | CH |
| 149.2 | C |
| 145.4 | CH |
| 144.1 | CH |
| 136.1 | C |
| 134.9 | C |
| 132.8 | CH |
| 131.7 | C |
| 130.3 | CH |
| 129.5 | C |
| 128.6 | CH |
| 125.9 | CH |
| 122.1 | CH |
| 116.8 | C |
| 116.3 | CH |
| 114.2 | CH |
| 52.8 | CH₂ |
High-Resolution Mass Spectrometry (HRMS)
HRMS data confirms the elemental composition of the molecule.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 512.0048 | 512.0046 |
Experimental Protocols
The following are generalized experimental protocols typical for the structural elucidation of novel organic compounds.
NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans. Chemical shifts are reported relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
¹³C NMR Acquisition: The spectra were acquired with a spectral width of approximately 220 ppm, using a proton-decoupled pulse sequence. Chemical shifts are reported relative to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: HRMS analysis was performed on a high-resolution mass spectrometer using electrospray ionization (ESI).
-
Sample Infusion: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
-
Data Acquisition: The data was acquired in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound. The measured mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ was compared to the calculated value based on the molecular formula.
Visualization of Methodologies and Structure
The following diagrams illustrate the workflow for structural elucidation and the logical connectivity of the core structural components of this compound.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Antifungal Agent 73
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 73, also identified as compound A32, is a novel coumarin-containing azole with potent activity against azole-resistant candidiasis. Its unique chemical scaffold, which merges a coumarin moiety with an azole pharmacophore, offers a promising strategy to overcome existing antifungal resistance mechanisms. These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of this compound, intended to facilitate further research and development of this promising therapeutic candidate.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Azole antifungals, which target the fungal enzyme lanosterol 14α-demethylase (CYP51) involved in ergosterol biosynthesis, are a cornerstone of antifungal therapy. However, their efficacy is increasingly compromised by resistance. This compound was developed as a next-generation azole to combat this resistance. This document outlines the laboratory-scale synthesis and purification of this compound.
I. Synthesis Protocol
The synthesis of this compound is a multi-step process commencing with commercially available starting materials. The following protocol details the synthesis of key intermediates and the final coupling reaction.
Materials:
-
2,4-Difluorobenzaldehyde
-
(Chloromethyl)cyclopropane
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
1-(1H-1,2,4-triazol-1-yl)ethan-1-one
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
4-Hydroxycoumarin
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Silica gel (200-300 mesh) for column chromatography
Experimental Procedure:
Step 1: Synthesis of Intermediate 1 - 1-(cyclopropyl(2,4-difluorophenyl)methyl)-1H-1,2,4-triazole
-
Activate magnesium turnings (1.5 eq) with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add a solution of (chloromethyl)cyclopropane (1.2 eq) in anhydrous THF to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture to 0°C.
-
Add a solution of 1-(1H-1,2,4-triazol-1-yl)ethan-1-one (1.0 eq) in anhydrous THF dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1) eluent to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 - 4-(2-bromoethoxy)-2H-chromen-2-one
-
In a round-bottom flask, dissolve 4-hydroxycoumarin (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and 1,2-dibromoethane (3.0 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain Intermediate 2.
Step 3: Synthesis of this compound (Compound A32)
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
-
Slowly add KHMDS (1.1 eq) to the cooled solution and stir for 30 minutes.
-
Add a solution of Intermediate 2 (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified as described in the purification protocol.
II. Purification Protocol
Purification of the final compound is achieved through silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection vials
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in 100% DCM and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal volume of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried sample onto the top of the prepared column.
-
Elution: Begin elution with 100% DCM, gradually increasing the polarity by adding methanol. A gradient of 0% to 2% methanol in DCM is typically effective.
-
Fraction Collection: Collect eluent fractions in separate vials.
-
TLC Monitoring: Monitor the separation by TLC, using a DCM:MeOH (50:1) solvent system. Visualize the spots under UV light.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Purity and Identity Confirmation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Final Product Yield | 65% |
| Purity (by HPLC) | >95% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.45 (s, 1H), 8.01 (s, 1H), 7.85 (d, J = 7.9 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.34 (d, J = 8.3 Hz, 1H), 7.29 (t, J = 7.5 Hz, 1H), 7.03-6.96 (m, 1H), 6.88-6.79 (m, 2H), 6.20 (s, 1H), 4.68 (t, J = 5.1 Hz, 2H), 4.51-4.43 (m, 1H), 4.38 (t, J = 5.1 Hz, 2H), 1.05-0.95 (m, 1H), 0.65-0.55 (m, 2H), 0.45-0.35 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 164.8, 162.5, 161.7, 152.5, 151.8, 144.3, 132.4, 130.9, 124.3, 123.0, 116.8, 114.2, 112.5, 112.3, 92.1, 70.1, 68.2, 67.5, 13.9, 4.5, 3.8 |
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Proposed mechanism of action of this compound targeting fungal CYP51.
Application Note & Protocol: In Vitro Susceptibility Testing for Antifungal Agent 73
This document provides detailed protocols for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi to a hypothetical novel compound, Antifungal Agent 73. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "this compound" is a placeholder for a novel investigational agent. The following protocols provide a general framework and should be adapted and validated for the specific physicochemical properties of the actual compound being tested.
Principle of Methods
Antifungal susceptibility testing (AFST) determines the minimal concentration of an agent that inhibits the growth of a fungal isolate. The primary methods detailed here are Broth Microdilution, for determining the Minimum Inhibitory Concentration (MIC), and Disk Diffusion, for assessing susceptibility based on the size of a growth-inhibition zone.
-
Broth Microdilution: This quantitative method involves challenging a standardized fungal inoculum with serial twofold dilutions of this compound in a microtiter plate. The MIC is the lowest concentration of the agent that prevents visible fungal growth.
-
Disk Diffusion: This qualitative or semi-quantitative method involves placing a disk impregnated with a specific concentration of this compound onto an agar plate swabbed with a standardized fungal inoculum. The agent diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured after incubation.
Broth Microdilution Method (Reference for Yeasts and Molds)
This protocol is adapted from the CLSI M27 (yeasts) and M38 (molds) guidelines. It is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials
-
This compound (powder form, solubility and stability data predetermined)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Sterile, inert, sealable container or plastic bags
-
Incubator (35°C)
-
Vortex mixer
-
Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus flavus ATCC 204304)
Experimental Protocol
Step 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). The final solvent concentration in the wells should not exceed 1% and should be shown to not affect fungal growth.
-
Create a working solution by diluting the stock solution 1:50 in RPMI 1640 medium. This will be the starting concentration for serial dilutions.
Step 2: Inoculum Preparation
-
For Yeasts: Subculture the isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Select several colonies and suspend them in 5 mL of sterile saline. Adjust the suspension with a spectrophotometer at 530 nm to match the turbidity of a 0.5 McFarland standard (resulting in ~1-5 x 10⁶ CFU/mL).
-
For Molds: Subculture the isolate onto Potato Dextrose Agar (PDA) and incubate at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension with a spectrophotometer at 530 nm to an optical density that yields a final desired concentration after dilution.
-
Dilute the standardized yeast or mold suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter wells.
Step 3: Microtiter Plate Preparation and Inoculation
-
Dispense 100 µL of sterile RPMI 1640 into wells of columns 2 through 11 of a 96-well plate.
-
Add 200 µL of the this compound working solution to the wells in column 1.
-
Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2. Mix well and repeat this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).
-
Add 100 µL of the final standardized fungal inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
Step 4: Incubation and MIC Determination
-
Seal the plates in a container with a moistened towel to maintain humidity.
-
Incubate at 35°C for 24-48 hours for yeasts or as required for the specific mold being tested.
-
Read the MIC endpoint visually or with a microplate reader. The MIC is the lowest concentration of this compound showing a significant reduction (typically ≥50% for fungistatic agents or ≥90% for fungicidal agents) in growth compared to the drug-free growth control well.
Data Presentation
MIC values should be recorded and can be summarized as follows. QC strain results must fall within the established reference ranges.
Table 1: Hypothetical MIC Data for this compound
| Fungal Isolate | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans (n=50) | 0.25 | 1 | 0.06 - 2 |
| Aspergillus fumigatus (n=50) | 0.5 | 2 | 0.125 - 4 |
| Cryptococcus neoformans (n=20) | 0.125 | 0.5 | ≤0.03 - 1 |
Table 2: Quality Control Ranges for MIC Testing
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | This compound | 0.125 - 0.5 |
| C. krusei ATCC 6258 | This compound | 2 - 8 |
| A. flavus ATCC 204304 | This compound | 0.25 - 1 |
Disk Diffusion Method
This protocol is adapted from the CLSI M44 guidelines and is primarily used for yeasts.
Materials
-
This compound-impregnated disks (e.g., 10 µg). Disks may need to be prepared and validated in-house.
-
Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB-MHA).
-
Sterile cotton swabs.
-
Forceps.
-
Incubator (35°C).
-
Ruler or caliper for measuring zone diameters.
-
QC strains (e.g., Candida albicans ATCC 90028).
Experimental Protocol
-
Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in section 2.2.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess fluid. Swab the entire surface of the GMB-MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Disk Application: Using sterile forceps, place an this compound disk onto the agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
Data Presentation
Table 3: Hypothetical Zone Diameter Interpretive Criteria
| Zone Diameter (mm) | Interpretation |
| ≥ 19 | Susceptible (S) |
| 15 - 18 | Susceptible-Dose Dependent (SDD) |
| ≤ 14 | Resistant (R) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Hypothetical Mechanism of Action Pathway
This diagram illustrates a common antifungal target pathway. The specific mechanism for this compound would need to be elucidated experimentally.
Caption: Hypothetical inhibition of the ergosterol pathway by an agent.
Application Notes: Antifungal Agent 73 for the Treatment of Candida albicans Biofilms
Introduction
Candida albicans is a major fungal pathogen in humans, capable of forming resilient biofilms on both biological and inert surfaces. These biofilms exhibit high resistance to conventional antifungal therapies, posing a significant clinical challenge. Antifungal Agent 73 is a novel small molecule inhibitor demonstrating potent activity against the formation and viability of C. albicans biofilms. These notes provide detailed protocols and data for researchers investigating the anti-biofilm properties of this compound.
Mechanism of Action
This compound primarily targets the Ras1-cAMP-PKA signaling pathway, a critical regulatory cascade for hyphal morphogenesis and biofilm formation in C. albicans. By inhibiting this pathway, the agent effectively suppresses the expression of key adhesin and hypha-specific genes, such as HWP1 and ALS3, thereby preventing the initial adherence of yeast cells and their subsequent transition into the hyphal forms necessary for mature biofilm architecture. Furthermore, this compound has been shown to induce the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death within the biofilm.
Caption: Proposed mechanism of this compound against C. albicans.
Quantitative Data Summary
The following tables summarize the efficacy of this compound against C. albicans (SC5314) biofilms.
Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations
| Parameter | Concentration (µg/mL) |
| MIC₅₀ (Planktonic Cells) | 8 |
| MBIC₅₀ (Biofilm Formation Inhibition) | 16 |
| MBEC₅₀ (Established Biofilm Eradication) | 64 |
Table 2: Inhibition of Biofilm Biomass and Metabolic Activity
| Agent 73 Conc. (µg/mL) | Biofilm Biomass Inhibition (%) (Crystal Violet Assay) | Biofilm Metabolic Activity Reduction (%) (XTT Assay) |
| 4 | 25.3 ± 3.1% | 30.1 ± 4.5% |
| 8 | 48.9 ± 5.2% | 55.7 ± 6.3% |
| 16 (MBIC₅₀) | 75.1 ± 6.8% | 82.4 ± 7.1% |
| 32 | 92.5 ± 4.5% | 95.8 ± 3.9% |
Table 3: Relative Expression of Key Biofilm-Related Genes
| Gene | Function | Fold Change (vs. Untreated Control) at 16 µg/mL |
| HWP1 | Hyphal Wall Protein | -4.5 |
| ALS3 | Agglutinin-like Sequence | -5.2 |
| RAS1 | GTP-binding protein | -3.8 |
Experimental Protocols
The following protocols provide a framework for evaluating the anti-biofilm activity of this compound.
Caption: General experimental workflow for testing anti-biofilm agents.
C. albicans Biofilm Formation Assay
This protocol describes the formation of C. albicans biofilms in a 96-well microtiter plate format.
Materials:
-
C. albicans strain (e.g., SC5314)
-
YPD broth
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
Sterile 96-well flat-bottom polystyrene plates
-
This compound stock solution
Procedure:
-
Inoculate C. albicans in YPD broth and grow overnight at 30°C.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI 1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL in RPMI 1640.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of RPMI 1640 containing the desired concentration of this compound (or vehicle control).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This assay quantifies the total biofilm biomass.
Materials:
-
Biofilm plate from Protocol 1
-
PBS
-
95% Ethanol
-
0.1% (w/v) Crystal Violet solution
-
Microplate reader
Procedure:
-
Carefully aspirate the medium from the wells, ensuring the biofilm remains intact.
-
Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate completely (approximately 45 minutes).
-
Add 110 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells four times with 300 µL of sterile distilled water.
-
Add 200 µL of 95% ethanol to each well to destain the biofilm.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570 nm.
XTT Assay for Biofilm Metabolic Activity
The XTT assay measures the metabolic activity of cells within the biofilm, serving as an indicator of cell viability.
Materials:
-
Biofilm plate from Protocol 1
-
XTT solution (1 mg/mL in PBS)
-
Menadione solution (10 mM in acetone)
-
PBS
-
Microplate reader
Procedure:
-
Prepare the XTT/menadione solution immediately before use by mixing 5 mL of XTT solution with 10 µL of menadione solution.
-
Wash the biofilms twice with 200 µL of PBS.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the resulting formazan product at 490 nm.
Quantification of Intracellular ROS
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Biofilm plate from Protocol 1
-
DCFH-DA solution (10 mM in DMSO)
-
PBS
-
Fluorometric microplate reader
Procedure:
-
Wash the biofilms twice with 200 µL of PBS.
-
Add 100 µL of PBS containing 10 µM DCFH-DA to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
Wash the wells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Caption: Intervention points of Agent 73 in the biofilm lifecycle.
Application Notes and Protocols for Testing Antifungal Agent 73 Against Azole-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of azole-resistant fungal pathogens represents a significant challenge in clinical practice. Azole antifungals, which target the ergosterol biosynthesis pathway, have long been a cornerstone of antifungal therapy. However, resistance mechanisms, such as the overexpression of efflux pumps and mutations in the target enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), have compromised their efficacy.
Antifungal Agent 73 is a novel compound developed to combat azole-resistant fungal infections, particularly those caused by Candida species.[1] This agent exhibits a multi-faceted mechanism of action, reportedly disrupting the fungal cell wall and cell membrane, in addition to inhibiting ergosterol biosynthesis. These application notes provide detailed protocols for the comprehensive in vitro and in vivo evaluation of this compound against azole-resistant fungal strains.
Data Presentation
Table 1: In Vitro Susceptibility of Azole-Resistant Candida Strains to this compound
| Fungal Strain | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| C. albicans 103 (Azole-Resistant) | >64 | 1 |
| C. albicans 904 (Azole-Resistant) | >64 | 2 |
| C. glabrata 54 (Azole-Resistant) | 32 | 0.5 |
| C. krusei ATCC 6258 (Intrinsically Resistant) | 64 | 1 |
| C. albicans ATCC 90028 (Azole-Susceptible Control) | 0.5 | 0.125 |
Table 2: Time-Kill Kinetics of this compound against Azole-Resistant C. albicans 904
| Concentration | 0h (log10 CFU/mL) | 4h (log10 CFU/mL) | 8h (log10 CFU/mL) | 12h (log10 CFU/mL) | 24h (log10 CFU/mL) |
| Growth Control | 5.0 | 6.2 | 7.5 | 8.1 | 8.5 |
| 1x MIC | 5.0 | 4.1 | 3.2 | <2.0 | <2.0 |
| 4x MIC | 5.0 | 3.5 | <2.0 | <2.0 | <2.0 |
Table 3: Effect of this compound on Ergosterol Content in Azole-Resistant C. albicans 904
| Treatment | Ergosterol Content (% of control) |
| Untreated Control | 100% |
| Fluconazole (16 µg/mL) | 85% |
| This compound (1x MIC) | 35% |
| This compound (4x MIC) | 15% |
Table 4: Downregulation of Resistance-Associated Genes in Azole-Resistant C. albicans 904 by this compound
| Gene | Function | Fold Change (vs. Untreated Control) |
| ERG11 | Lanosterol 14α-demethylase | -3.5 |
| CDR1 | ABC transporter (efflux pump) | -4.2 |
| MDR1 | MFS transporter (efflux pump) | -3.8 |
Signaling Pathway
Caption: Mechanism of azole resistance and the multi-target action of this compound.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against azole-resistant fungi.
Materials:
-
Azole-resistant and susceptible fungal strains (e.g., Candida albicans, Candida glabrata)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (1280 µg/mL in DMSO)
-
Fluconazole stock solution (for comparison)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (530 nm)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound and fluconazole in RPMI-1640 medium in the 96-well plate. The final concentration range should typically be 0.06 to 64 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control. This can be assessed visually or by reading the optical density at 530 nm.
-
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Time-Kill Kinetic Assay
This assay evaluates the fungicidal or fungistatic activity of this compound over time.
Materials:
-
Azole-resistant fungal strain
-
RPMI-1640 medium
-
This compound
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
SDA plates
-
Sterile saline
Procedure:
-
Prepare a fungal inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
Add this compound at concentrations of 1x and 4x the predetermined MIC. Include a drug-free growth control.
-
Incubate the tubes at 35°C with constant agitation.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Prepare serial dilutions in sterile saline and plate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.
-
Plot the log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.
Fungal Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.
Materials:
-
Azole-resistant, biofilm-forming fungal strain
-
RPMI-1640 medium
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader (570 nm)
Procedure:
-
Prepare a fungal suspension of 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Add 100 µL of the fungal suspension to the wells of a 96-well plate.
-
Add 100 µL of this compound at various concentrations. Include a drug-free control.
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate and stain the biofilms with 100 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air-dry.
-
Destain the wells with 200 µL of 95% ethanol.
-
Measure the absorbance of the destaining solution at 570 nm. The reduction in absorbance indicates biofilm inhibition.
Ergosterol Quantification Assay
This assay determines the effect of this compound on the ergosterol content of the fungal cell membrane.
Materials:
-
Azole-resistant fungal strain
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-heptane
-
Spectrophotometer
Procedure:
-
Inoculate SDB with the fungal strain and grow overnight at 35°C with shaking.
-
Inoculate fresh SDB containing various concentrations of this compound (and a drug-free control) with the overnight culture. Incubate for 16 hours at 35°C with shaking.
-
Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.
-
Add alcoholic KOH to the cell pellet and incubate at 80°C for 1 hour for saponification.
-
After cooling, extract the sterols by adding sterile water and n-heptane, followed by vigorous vortexing.
-
Scan the absorbance of the n-heptane layer from 240 to 300 nm.
-
Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (at 281.5 nm) and 24(28)-dehydroergosterol (at 230 nm). The percentage of ergosterol is calculated relative to the wet weight of the cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the change in expression of azole resistance-associated genes in response to this compound.
Materials:
-
Azole-resistant fungal strain
-
SDB and this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1)
-
Real-time PCR system
Procedure:
-
Treat fungal cultures with this compound at a sub-inhibitory concentration for a defined period (e.g., 4 hours).
-
Extract total RNA from the fungal cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target and reference genes.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.
Caption: Workflow for Quantitative Real-Time PCR (qRT-PCR) Analysis.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol evaluates the in vivo efficacy of this compound in treating a systemic infection with an azole-resistant Candida strain.
Materials:
-
Immunocompromised mice (e.g., neutropenic BALB/c mice)
-
Azole-resistant C. albicans strain
-
This compound formulated for intraperitoneal (IP) or oral (PO) administration
-
Sterile saline
-
Vehicle control
Procedure:
-
Infection:
-
Induce neutropenia in mice if required for the model.
-
Infect mice via tail vein injection with a lethal or sub-lethal dose of the azole-resistant C. albicans strain (e.g., 1 x 10⁵ CFU/mouse).
-
-
Treatment:
-
Randomly assign mice to treatment groups: vehicle control, fluconazole (as a comparator), and different doses of this compound.
-
Begin treatment at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days) via the chosen route of administration.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness and mortality for up to 21 days post-infection.
-
For a fungal burden study, euthanize a subset of mice at a specific time point (e.g., day 3 post-infection), harvest organs (kidneys, brain), homogenize, and plate serial dilutions to determine the fungal load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare survival curves between treatment groups using the log-rank test.
-
Compare fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound against azole-resistant fungi. By systematically assessing its in vitro potency, mechanism of action, and in vivo efficacy, researchers can gain valuable insights into the therapeutic potential of this novel antifungal compound. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings in a clear and concise manner.
References
Application Note: Quantitative Analysis of Antifungal Agent 73 Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction, separation, and quantification of the hypothetical novel azole, Antifungal Agent 73, and its primary metabolites from human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a next-generation triazole compound designed for the treatment of invasive fungal infections. Like many azole antifungals, Agent 73 acts by inhibiting lanosterol 14-alpha-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This disruption of ergosterol production increases fungal cell membrane permeability, leading to cell lysis and death.[1] The metabolism of azole antifungals is significantly influenced by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2C19, which can lead to considerable pharmacokinetic variability among patients.[3][4]
Therapeutic drug monitoring (TDM) and metabolite analysis are critical for optimizing treatment efficacy and safety.[5][6] This protocol details a robust, sensitive, and selective LC-MS/MS method for the simultaneous quantification of Agent 73 and its two major metabolites: a hydroxylated form (Metabolite M1) and an N-oxide form (Metabolite M2). This method is suitable for pharmacokinetic studies and clinical TDM applications.[5]
Metabolic Pathway of Agent 73
Azole antifungals are primarily metabolized in the liver via the cytochrome P450 enzyme superfamily.[7] The biotransformation of Agent 73 is expected to follow common azole metabolic routes, including oxidation and N-oxidation, leading to the formation of its principal metabolites, M1 and M2. Understanding this pathway is crucial for interpreting patient-specific metabolic profiles and potential drug-drug interactions.[4]
Experimental Protocol
This protocol is designed for the analysis of Agent 73 and its metabolites in human plasma.
Materials and Reagents
-
This compound, Metabolite M1, and Metabolite M2 analytical standards
-
Stable isotope-labeled internal standard (SIL-IS), e.g., Agent 73-d4
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for preparing plasma samples for LC-MS/MS analysis.[8][9]
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL Agent 73-d4 in 50% methanol) to each tube, except for blank samples.
-
To precipitate proteins, add 300 µL of cold acetonitrile to each tube.[6]
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is used for analysis.[11]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5 minutes[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions (Hypothetical Values)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Agent 73 | 355.1 | 286.2 | 25 |
| Metabolite M1 | 371.1 | 286.2 | 28 |
| Metabolite M2 | 371.1 | 353.1 | 22 |
| Agent 73-d4 (IS) | 359.1 | 290.2 | 25 |
Data Analysis and Quantification
The workflow for data acquisition and analysis involves several key steps from sample injection to final concentration determination.[13][14]
Data is processed using the instrument's proprietary software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting factor is typically applied. The concentrations of Agent 73, M1, and M2 in unknown samples are then determined from this curve.
Method Performance and Quantitative Data
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5] Key validation parameters are summarized below.
Table 4: Method Validation Summary
| Parameter | Agent 73 | Metabolite M1 | Metabolite M2 | Acceptance Criteria |
|---|---|---|---|---|
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | R² ≥ 0.99 |
| LLOQ (ng/mL) | 1 | 1 | 1 | S/N > 10 |
| Intra-assay Precision (%CV) | < 5.2% | < 6.1% | < 5.8% | < 15% |
| Inter-assay Precision (%CV) | < 7.5% | < 8.2% | < 7.9% | < 15% |
| Accuracy (% Bias) | -4.1% to +3.5% | -5.5% to +4.8% | -4.9% to +5.1% | ± 15% |
| Recovery (%) | 92.5% | 89.1% | 95.3% | Consistent & Reproducible |
| Matrix Effect (%) | 97.8% | 96.2% | 101.5% | CV < 15% |
Data presented are representative and should be established for each specific laboratory assay.
Conclusion
This application note describes a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound and its primary metabolites, M1 and M2, in human plasma. The protocol, utilizing a straightforward protein precipitation for sample preparation, provides the necessary sensitivity, accuracy, and throughput for therapeutic drug monitoring and pharmacokinetic research.[5][6] The detailed methodology and performance characteristics demonstrate its suitability for supporting drug development and clinical studies of this novel antifungal agent.
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of azole antifungal activity as determined by liquid chromatographic/mass spectrometric monitoring of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacology of azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. scispace.com [scispace.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated workflows for accurate mass-based putative metabolite identification in LC/MS-derived metabolomic datasets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Encapsulating Antifungal Agent 73 for Enhanced Drug Delivery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the encapsulation of "Antifungal Agent 73," a model hydrophobic antifungal compound. The protocols and data are based on established techniques for encapsulating similar molecules, such as itraconazole, to enhance their solubility, stability, and therapeutic efficacy.
Introduction to Encapsulation for Hydrophobic Antifungals
Many potent antifungal agents are characterized by poor aqueous solubility, which limits their bioavailability and clinical application. Encapsulation within a carrier system, such as liposomes or polymeric nanoparticles, is a proven strategy to overcome these limitations. This approach can improve drug solubility, provide controlled release, reduce systemic toxicity, and enable targeted delivery to the site of infection.
This document outlines two primary methods for the encapsulation of the model hydrophobic "this compound": liposomal formulation and polymeric nanoparticle formulation using Poly(lactic-co-glycolic acid) (PLGA).
Comparative Data of Encapsulation Systems
The choice of encapsulation system significantly impacts the physicochemical properties and performance of the final drug product. The following tables summarize typical quantitative data for different formulations encapsulating a model hydrophobic antifungal agent.
Table 1: Physicochemical Properties of "this compound" Formulations
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | 1.5 - 5.0 | > 90% | 100 - 250 | < 0.2 | -20 to -40 |
| PLGA Nanoparticles | 5.0 - 15.0 | 75 - 95% | 150 - 300 | < 0.25 | -15 to -35 |
| Solid Lipid Nanoparticles | 2.0 - 10.0 | > 85% | 200 - 400 | < 0.3 | -10 to -25 |
Table 2: In Vitro Performance Characteristics
| Formulation Type | Drug Release Profile (at 48h) | Hemolysis (%) | Minimum Inhibitory Concentration (MIC) vs. Free Drug |
| Liposomes | 40 - 60% (Sustained) | < 5% | 2-4 fold lower |
| PLGA Nanoparticles | 50 - 75% (Sustained) | < 2% | 4-8 fold lower |
| Solid Lipid Nanoparticles | 30 - 50% (Sustained) | < 5% | 2-4 fold lower |
Experimental Workflow for Formulation and Characterization
The overall process for developing and characterizing an encapsulated antifungal agent follows a logical progression from synthesis to analysis.
Caption: Workflow for encapsulation and evaluation of this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of Liposomal "this compound" via Thin-Film Hydration
This protocol describes the preparation of liposomes using the thin-film hydration method, a robust technique for encapsulating hydrophobic drugs.
Materials:
-
"this compound" (e.g., Itraconazole)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve 100 mg SPC, 25 mg Cholesterol, and 10 mg "this compound" in a 10 mL mixture of chloroform:methanol (2:1, v/v) in a 100 mL round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at 40°C until a thin, dry lipid film forms on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) to the flask.
-
Rotate the flask gently at 60°C (above the lipid transition temperature) for 1 hour to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To reduce the size of the MLVs, sonicate the suspension using a probe sonicator (40% amplitude, 5 minutes, pulse mode: 10s on, 5s off) on an ice bath to prevent lipid degradation.
-
-
Size Reduction (Extrusion):
-
For a more uniform size distribution, load the liposomal suspension into a handheld extruder.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane at 60°C.
-
-
Purification:
-
Remove the unencapsulated drug by centrifuging the liposomal suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the pellet (containing unencapsulated drug) and collect the supernatant containing the liposomes.
-
Store the final formulation at 4°C.
-
Protocol 2: Preparation of PLGA Nanoparticles with "this compound" via Solvent Emulsification-Evaporation
This method is suitable for encapsulating hydrophobic drugs within a biodegradable polymeric matrix.
Materials:
-
"this compound"
-
PLGA (50:50, MW 10-20 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 10 mg of "this compound" in 2 mL of dichloromethane.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of a 2% PVA aqueous solution while stirring at 500 rpm.
-
After complete addition, sonicate the mixture using a probe sonicator (50% amplitude, 2 minutes) in an ice bath to form a fine oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.
-
Protocol 3: Characterization of Formulations
A. Particle Size, PDI, and Zeta Potential:
-
Dilute the formulation (liposomes or nanoparticles) appropriately with deionized water or PBS.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter for particle size, the Polydispersity Index (PDI) for size distribution, and the zeta potential for surface charge.
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Total Drug (W_total): Dissolve a known amount of the formulation (e.g., 1 mg of lyophilized powder or 100 µL of suspension) in a suitable organic solvent (e.g., acetonitrile or methanol) to break the carriers and release the drug.
-
Free Drug (W_free): Centrifuge a known amount of the formulation. The supernatant contains the unencapsulated (free) drug.
-
Quantification: Measure the drug concentration in both samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation:
-
EE (%) = [(W_total - W_free) / W_total] * 100
-
DL (%) = [(W_total - W_free) / Weight of Carriers] * 100
-
Mechanism of Action: Inhibition of Fungal Ergosterol Synthesis
"this compound," as a model azole, targets the fungal cell membrane by disrupting the synthesis of ergosterol, a vital component analogous to cholesterol in mammalian cells. This specific action provides a basis for selective toxicity against fungi.
Caption: Azole antifungals inhibit the CYP51 enzyme, blocking ergosterol synthesis.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Antifungal Agent 73 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Antifungal agent 73 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound (also known as compound A32) is a coumarin-containing azole with potent activity against pathogenic fungi, including fluconazole-resistant Candida species.[1] Its mechanism of action involves the disruption of the fungal cell wall and membrane.[1][2] Like many hydrophobic drugs, this compound has poor aqueous solubility, which can lead to low and variable bioavailability when administered orally and challenges in preparing suitable formulations for parenteral administration.[3] Enhancing its solubility is crucial for achieving therapeutic concentrations in target tissues during in vivo experiments.
Q2: What is a recommended starting formulation for in vivo studies with this compound?
A2: A successfully used formulation for in vivo studies consists of a vehicle containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[2] This combination of a co-solvent (DMSO, PEG300) and a surfactant (Tween 80) in an aqueous base helps to dissolve the hydrophobic this compound and maintain it in solution upon administration.
Q3: What are the general strategies to improve the solubility of a poorly water-soluble antifungal agent like this compound?
A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs.[4][5][6] These can be broadly categorized as:
-
Co-solvency: Using a mixture of water-miscible solvents to increase the drug's solubility.[3]
-
pH adjustment: For ionizable drugs, altering the pH of the vehicle can significantly increase solubility.
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[7][8][9]
-
Lipid-based formulations: Formulating the drug in oils, surfactants, and co-solvents to create emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[1][10]
-
Solid dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix to improve its dissolution rate.[11][12][13]
Q4: Are there any safety concerns with using DMSO in animal studies?
A4: While DMSO is a powerful solvent, it is not biologically inert. High concentrations can cause toxicity, including cell membrane damage and inflammation.[7] For in vivo studies in rodents, it is generally recommended to keep the final concentration of DMSO as low as possible, ideally below 10%, and to always include a vehicle control group in the experiment to account for any effects of the solvent.[12][14]
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution of a DMSO stock solution in an aqueous vehicle.
| Possible Cause | Troubleshooting Step |
| High concentration of DMSO in the final formulation. | Reduce the final concentration of DMSO to less than 10%. Consider using a combination of co-solvents like PEG300 and a surfactant like Tween 80 to aid in solubilization.[2][12] |
| Insufficient mixing. | Ensure thorough vortexing or sonication after each component is added to the formulation. |
| Temperature effects. | Gently warm the vehicle (e.g., to 37°C) before adding the DMSO stock of this compound. Maintain gentle warming during preparation. |
| pH of the aqueous vehicle. | Although this compound is not strongly ionizable, slight adjustments to the pH of the aqueous vehicle (e.g., using buffered saline) may improve solubility. |
Issue: Low or variable bioavailability in oral administration studies.
| Possible Cause | Troubleshooting Step |
| Poor dissolution in the gastrointestinal (GI) tract. | Consider formulating this compound as a self-emulsifying drug delivery system (SEDDS) to enhance its dispersion and dissolution in GI fluids.[10] |
| Recrystallization of the amorphous form. | If using a solid dispersion, ensure the polymer effectively stabilizes the amorphous state of the drug.[13] |
| Inadequate absorption. | Explore the use of permeation enhancers in the formulation, though this requires careful toxicological evaluation. |
| First-pass metabolism. | While not directly a solubility issue, consider that extensive first-pass metabolism can contribute to low oral bioavailability. This may need to be assessed in parallel. |
Data Presentation
Table 1: Recommended Starting Formulation for In Vivo Administration of this compound
| Component | Percentage (%) | Purpose |
| DMSO | 5 | Primary solvent for the drug |
| PEG300 | 30 | Co-solvent |
| Tween 80 | 5 | Surfactant/Emulsifier |
| Saline/PBS | 60 | Aqueous vehicle |
Source: Adapted from a commercially available in vivo formulation protocol.[2]
Table 2: General Solubility Enhancement Strategies and Their Applicability
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the solvent system. | Simple to prepare. | Risk of drug precipitation upon dilution in vivo. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio. | Enhances dissolution rate. | Can be energy-intensive; potential for particle aggregation. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug within a hydrophilic cyclodextrin molecule. | Significant increase in aqueous solubility. | Can be expensive; potential for nephrotoxicity with some cyclodextrins.[9] |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizing the drug in a lipidic carrier that forms an emulsion in the GI tract. | Can significantly improve oral bioavailability.[10] | Formulation development can be complex. |
| Amorphous Solid Dispersions | Dispersing the drug in a high-energy amorphous state within a polymer matrix. | Greatly enhances dissolution rate and apparent solubility. | The amorphous state can be physically unstable and prone to recrystallization.[12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of PEG300.
-
Add the calculated volume of the this compound DMSO stock solution to the PEG300 and vortex thoroughly.
-
Add the required volume of Tween 80 and vortex until the solution is clear.
-
Add the required volume of sterile saline or PBS to reach the final desired concentration and volume. Vortex thoroughly.
-
The final formulation should be a clear solution. If any precipitation is observed, consider adjusting the component ratios or gently warming the solution.
Protocol 2: General Method for Preparing a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients: Determine the solubility of this compound in various oils (e.g., Labrafac, Capryol), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol, PEG400).
-
Construction of Pseudo-ternary Phase Diagrams: Based on the solubility data, select an oil, surfactant, and co-surfactant. Prepare various ratios of these components and titrate with water to identify the self-emulsifying regions.
-
Formulation Preparation: Accurately weigh and mix the selected oil, surfactant, co-surfactant, and this compound. Gently heat (e.g., to 40-50°C) and vortex to ensure a homogenous mixture.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and drug release upon dilution in an aqueous medium.
Protocol 3: General Method for Preparing an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Select a suitable hydrophilic polymer (e.g., HPMCAS, PVP) and a common solvent in which both this compound and the polymer are soluble (e.g., acetone, methanol).
-
Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:4 drug to polymer).
-
Rapidly evaporate the solvent using a rotary evaporator or a spray dryer.
-
Collect the resulting powder and dry it further under vacuum to remove any residual solvent.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Visualizations
Caption: Workflow for preparing and administering this compound for in vivo studies.
Caption: Decision tree for selecting a solubility enhancement strategy for this compound.
References
- 1. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Micronization [pharmaceuticalonline.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micronization of small molecule APIs: What are the trends? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. alzet.com [alzet.com]
- 10. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmafocusasia.com [pharmafocusasia.com]
Technical Support Center: Optimizing the Fermentation Yield of Antifungal Agent 73
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the fermentation of Antifungal agent 73.
Troubleshooting Guide
This section addresses common issues encountered during the fermentation of this compound.
Q1: What should I do if the yield of this compound is consistently low or undetectable?
A1: Low yield is a common challenge in fermentation processes. A systematic approach is necessary to identify the root cause.
-
Potential Cause 1: Suboptimal Media Composition: The production of secondary metabolites like this compound is highly sensitive to the nutrient environment. The carbon-to-nitrogen ratio, as well as the presence of specific precursors and micronutrients, is critical.
-
Solution 1: Conduct a media optimization study. Start with a screening design, such as a Plackett-Burman design, to identify the most influential media components. Follow this with a response surface methodology (RSM) approach to fine-tune the concentrations of the critical components.
-
Potential Cause 2: Inappropriate Fermentation Parameters: Physical parameters such as pH, temperature, dissolved oxygen (DO), and agitation speed must be maintained within an optimal range for both microbial growth and secondary metabolite production.
-
Solution 2: Perform a series of batch fermentations where each key parameter is varied systematically. For example, run fermentations at different pH levels (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) while keeping other parameters constant to determine the optimal pH for production.
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Potential Cause 3: Strain Instability: The producing microorganism may have undergone genetic drift or contamination, leading to a decline in its ability to synthesize this compound.
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Solution 3: Re-streak the culture from a cryopreserved stock to ensure a pure and high-producing lineage. Perform regular microscopic examinations and plating on selective media to check for contamination.
Q2: How can I address significant batch-to-batch variability in the yield of this compound?
A2: Inconsistent yields often point to a lack of precise control over the experimental conditions.
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Potential Cause 1: Inoculum Preparation: The age, size, and metabolic state of the inoculum can have a profound impact on the subsequent fermentation performance.
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Solution 1: Standardize the inoculum preparation protocol. Use a consistent seed culture volume, specify the incubation time for the seed culture, and ensure it is in the late exponential growth phase before inoculating the production fermenter.
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Potential Cause 2: Raw Material Quality: Variations in the quality and composition of complex media components (e.g., yeast extract, peptone) are a common source of inconsistency.
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Solution 2: Source these components from a single, reliable supplier and, if possible, from the same manufacturing lot for a series of experiments. Consider transitioning to a chemically defined medium for greater consistency, although this may require extensive optimization.
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Potential Cause 3: Inaccurate Process Monitoring and Control: Fluctuations in pH, temperature, or dissolved oxygen during the fermentation can lead to variable outcomes.
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Solution 3: Calibrate all probes (pH, DO, temperature) before each fermentation run. Implement automated control systems to maintain these parameters within tight setpoints.
Frequently Asked Questions (FAQs)
Q1: What are the key media components to investigate for optimizing the production of this compound?
A1: The optimal media composition is specific to the producing strain, but the following components are generally critical for the production of polyketide or non-ribosomal peptide-based antifungal agents:
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Carbon Source: Glucose is a common choice, but slowly metabolized sugars like fructose or glycerol can sometimes lead to higher yields by avoiding catabolite repression.
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Nitrogen Source: A combination of organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium sulfate) nitrogen sources often provides the best results.
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Precursors: If the biosynthetic pathway of this compound is known, feeding specific precursors (e.g., specific amino acids or fatty acids) can significantly boost the yield.
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Phosphate: Phosphate levels must be carefully controlled, as high concentrations can inhibit the production of many secondary metabolites.
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Trace Elements: Ions such as Mg²⁺, Fe²⁺, Mn²⁺, and Zn²⁺ are essential cofactors for many biosynthetic enzymes.
Q2: What is a suitable strategy for precursor feeding to enhance the yield of this compound?
A2: Precursor feeding can be a highly effective strategy but must be carefully timed.
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Identify the Precursor: Determine the primary building blocks of the this compound molecule.
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Determine the Feeding Time: The precursor should be added at the onset of the stationary phase of microbial growth, when the production of the secondary metabolite typically begins. Adding it too early can inhibit growth, while adding it too late may be ineffective.
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Optimize the Feeding Concentration: Test a range of precursor concentrations to find the optimal level. High concentrations can be toxic to the microorganism. A fed-batch strategy, where the precursor is added gradually over time, is often the most effective approach.
Data Presentation
Table 1: Example Results of a Plackett-Burman Design for Screening Critical Media Components for this compound Production.
| Run | Glucose (g/L) | Yeast Extract (g/L) | (NH₄)₂SO₄ (g/L) | K₂HPO₄ (g/L) | MgSO₄·7H₂O (g/L) | FeSO₄·7H₂O (mg/L) | Yield (mg/L) |
| 1 | 20 | 5 | 2 | 1 | 0.5 | 10 | 150 |
| 2 | 40 | 5 | 2 | 0.5 | 0.25 | 5 | 210 |
| 3 | 20 | 10 | 2 | 0.5 | 0.5 | 10 | 250 |
| 4 | 40 | 10 | 2 | 1 | 0.25 | 5 | 320 |
| 5 | 20 | 5 | 4 | 1 | 0.25 | 10 | 180 |
| 6 | 40 | 5 | 4 | 0.5 | 0.5 | 5 | 230 |
| 7 | 20 | 10 | 4 | 0.5 | 0.25 | 10 | 290 |
| 8 | 40 | 10 | 4 | 1 | 0.5 | 5 | 380 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
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Sample Preparation:
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Collect 1 mL of the fermentation broth.
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Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.
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Extract the supernatant with an equal volume of ethyl acetate by vortexing for 2 minutes.
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Centrifuge at 10,000 x g for 5 minutes to separate the phases.
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Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in 1 mL of methanol.
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Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
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Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV detector at the absorbance maximum of this compound (e.g., 280 nm).
-
-
Quantification:
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Prepare a standard curve using purified this compound at known concentrations.
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Integrate the peak area corresponding to this compound in the samples.
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Calculate the concentration in the samples by interpolating from the standard curve.
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Protocol 2: Screening of Critical Media Components using a Plackett-Burman Design
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Factor Selection: Identify up to N-1 potential media components (factors) to investigate in N runs (where N is a multiple of 4, e.g., 8, 12, 16).
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Level Assignment: For each factor, assign a high (+) and a low (-) level (concentration).
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Experimental Design: Use a statistical software package or a standard Plackett-Burman design matrix to define the composition of the media for each of the N experimental runs.
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Fermentation: Prepare the media for each run as defined by the design matrix. Inoculate each flask with a standardized inoculum and conduct the fermentations under identical conditions (temperature, agitation, etc.).
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Yield Determination: At the end of the fermentation period, measure the yield of this compound in each flask using the HPLC protocol.
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Data Analysis: Analyze the results to calculate the main effect of each factor on the yield. The factors with the largest positive effects are considered critical for enhancing production and will be selected for further optimization using methods like Response Surface Methodology (RSM).
Visualizations
reducing the cytotoxicity of Antifungal agent 73 in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antifungal Agent 73. The information is tailored for scientists and drug development professionals to address potential challenges during in vitro and in vivo experiments, with a focus on mitigating cytotoxicity in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound A32, is a novel coumarin-containing azole compound.[1] Its primary antifungal mechanism is the disruption of the fungal cell wall and cell membrane, making it effective against pathogenic fungi, including azole-resistant strains of Candida.[1][2]
Q2: What is the potential for this compound to be cytotoxic to mammalian cells?
While specific cytotoxicity data for this compound is not extensively published, its mechanism of action—disruption of the cell membrane—suggests a potential for cytotoxicity in mammalian cells, as they also possess cell membranes. However, some coumarin derivatives have been reported to exhibit low cytotoxicity to mammalian cells.[3][4] The azole moiety might also contribute to off-target effects. Therefore, it is crucial to experimentally determine the cytotoxic profile of this compound in the specific mammalian cell lines used in your research.
Q3: What are the initial steps to assess the cytotoxicity of this compound in my cell line?
A dose-response experiment is the recommended first step. This involves treating your mammalian cells with a range of concentrations of this compound and measuring cell viability after a defined incubation period (e.g., 24, 48, or 72 hours). This will allow you to determine the 50% cytotoxic concentration (CC50), which is a critical parameter for subsequent experiments.
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
Several assays can distinguish between these two modes of cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Troubleshooting Guide: High Cytotoxicity of this compound in Mammalian Cells
This guide provides potential solutions for researchers observing high levels of cytotoxicity in mammalian cells when working with this compound.
Issue 1: Higher than expected cytotoxicity at effective antifungal concentrations.
Table 1: Troubleshooting Strategies for Unexpectedly High Cytotoxicity
| Potential Cause | Suggested Solution | Rationale |
| Off-target membrane disruption | 1. Reduce incubation time: Determine the minimum time required for antifungal efficacy and use this for your experiments. 2. Formulation with liposomes: Encapsulating this compound in liposomes can help target the agent to fungal cells and reduce its interaction with mammalian cell membranes.[5] 3. Co-treatment with membrane stabilizers: Investigate the use of membrane-stabilizing agents, if compatible with your experimental goals. | Shorter exposure may limit damage to mammalian cells while still being effective against fungi. Liposomes can alter the pharmacokinetics and biodistribution of the drug, enhancing its therapeutic index. |
| Solvent toxicity | 1. Check DMSO concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤ 0.1%).[2] 2. Perform a solvent control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments. | High concentrations of solvents like DMSO can be independently cytotoxic to mammalian cells. |
| Induction of apoptosis | 1. Caspase inhibition: Co-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if apoptosis is the primary cell death pathway. 2. Analyze apoptotic markers: Perform assays to detect key apoptotic events, such as caspase activation or DNA fragmentation (TUNEL assay). | If cytotoxicity is mediated by apoptosis, inhibiting this pathway may rescue the cells. Understanding the cell death mechanism can guide further mitigation strategies. |
| Cell line sensitivity | 1. Test different cell lines: If possible, compare the cytotoxicity of this compound across a panel of different mammalian cell lines. | Different cell lines can have varying sensitivities to a compound due to differences in membrane composition, metabolic activity, or expression of drug transporters. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
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Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a no-treatment control.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Incubation: Incubate the plate for the desired time period.
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Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
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LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.
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Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
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Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
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Data Analysis: Calculate the percentage of LDH release for each treatment group compared to a positive control (cells lysed with a lysis buffer provided in the kit).
Visualizations
Diagram 1: Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for evaluating and addressing the cytotoxicity of this compound.
Diagram 2: Potential Signaling Pathway for Membrane Disruption-Induced Cell Death
Caption: Putative signaling cascade initiated by membrane disruption.
References
Technical Support Center: Refining the Purification of Antifungal Agent 73
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Antifungal agent 73.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as compound A32, is a potent experimental antifungal agent developed to combat azole-resistant candidiasis.[1][2] Its mechanism of action involves the disruption of the fungal cell wall and membrane.[1][2] It is a coumarin-containing azole derivative with the molecular formula C₂₁H₁₆Cl₂N and a molecular weight of 415.27.[1] Due to its chemical nature, it is characterized as a small molecule that is sparingly soluble in water but shows better solubility in organic solvents.
Q2: What are the common steps in the purification workflow for this compound?
A2: A typical purification workflow for this compound post-synthesis involves several key stages. The initial crude product is often purified by flash column chromatography to remove major impurities. This is followed by a recrystallization or precipitation step to achieve higher purity. For analytical purposes or to obtain highly pure material for biological assays, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed.
Q3: My final product of this compound has a persistent yellow tint. Is this normal?
A3: While the pure solid form of this compound is expected to be an off-white to pale yellow crystalline solid, a distinct yellow coloration may indicate the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products. Further purification, such as an additional recrystallization step or passing the material through a plug of silica gel or activated carbon, may be necessary. It is also advisable to analyze the sample by HPLC or LC-MS to identify the nature of the colored impurity.
Q4: What is the recommended storage condition for purified this compound?
A4: For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] If dissolved in a solvent, it should be stored at -80°C for up to one year.[1] It is important to store the compound in a tightly sealed container to protect it from moisture and light to prevent degradation.
Troubleshooting Guides
Low Yield After Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Low overall recovery of material from the column. | 1. Compound is too polar and is irreversibly adsorbed onto the silica gel. 2. Compound is unstable on silica gel. 3. Incorrect solvent system used for elution. | 1. Consider using a more polar solvent system or adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Alternatively, use a different stationary phase like alumina. 2. Minimize the time the compound spends on the column by running the chromatography as quickly as possible. Keep the column cool if the compound is known to be heat-sensitive. 3. Perform thin-layer chromatography (TLC) with a wider range of solvent systems to find the optimal conditions for separation and elution. |
| The compound elutes as a broad band, leading to mixed fractions and low yield of pure product. | 1. Poor loading technique. 2. Column was not packed properly. 3. The chosen solvent system provides poor resolution. | 1. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column. 2. Ensure the column is packed uniformly without any cracks or channels. A well-packed column will have a flat, level top surface. 3. Optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. |
Issues with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm the solution until it is clear and allow it to cool slowly. |
| The product "oils out" instead of forming crystals. | 1. The solution is cooling too quickly. 2. The presence of impurities is inhibiting crystal formation. 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Ensure the solution cools down slowly. You can insulate the flask to slow the rate of cooling. 2. Try adding a seed crystal of the pure compound to induce crystallization. If this fails, the material may need to be repurified by chromatography before attempting recrystallization again. 3. Choose a solvent with a lower boiling point. |
| The resulting crystals are of low purity. | 1. Impurities have co-precipitated with the product. 2. The crystals were not washed properly after filtration. | 1. Ensure the solution cools slowly to allow for selective crystallization. A second recrystallization may be necessary. 2. Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor. |
HPLC Purification and Analysis Problems
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing for this compound. | 1. Secondary interactions between the compound and the silica stationary phase. 2. Column overload. 3. Column degradation. | 1. Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) at a concentration of 0.05-0.1%, to suppress silanol interactions.[3] 2. Reduce the injection volume or the concentration of the sample. 3. Flush the column with a strong solvent or replace the column if it is old or has been used extensively.[4] |
| Poor resolution between this compound and an impurity. | 1. The mobile phase is not optimized. 2. The flow rate is too high. | 1. Adjust the mobile phase composition. If using a gradient, try a shallower gradient. If isocratic, adjust the ratio of the solvents.[5] 2. Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution. |
| Irreproducible retention times. | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or detector. | 1. Ensure the mobile phase is prepared accurately and consistently. Always degas the mobile phase before use.[3] 2. Use a column oven to maintain a constant temperature.[3] 3. Purge the pump to remove any air bubbles. Ensure all fittings are secure to prevent air from entering the system.[3] |
Data Presentation
Table 1: Representative Purification Summary for a 5-gram Batch of Crude this compound
| Purification Step | Starting Mass (g) | Final Mass (g) | Step Yield (%) | Purity by HPLC (%) |
| Crude Product | 5.00 | - | - | ~75% |
| Flash Chromatography | 5.00 | 3.50 | 70% | ~95% |
| Recrystallization | 3.50 | 2.98 | 85% | >99% |
| Overall Yield | - | 2.98 | 59.6% | >99% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) using a slurry method with the initial mobile phase (e.g., 20% ethyl acetate in hexanes). The column should be packed carefully to avoid air bubbles and ensure a level surface.
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Sample Loading: The crude this compound (e.g., 5 g) is dissolved in a minimal amount of dichloromethane. To this solution, a small amount of silica gel (e.g., 10 g) is added, and the solvent is removed under reduced pressure to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.
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Elution: The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate). The elution is monitored by TLC.
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Fraction Collection: Fractions are collected in test tubes. The fractions containing the desired product (as determined by TLC) are combined.
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Solvent Removal: The solvent from the combined fractions is removed under reduced pressure to yield the partially purified this compound.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, the solubility of the partially purified this compound is tested in various solvents to find a suitable recrystallization solvent (a solvent in which the compound is soluble when hot but insoluble when cold). A mixture of ethanol and water is often a good starting point for moderately polar compounds.
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Dissolution: The partially purified compound is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise while heating the mixture to boiling with stirring until the solid is completely dissolved.
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Cooling and Crystallization: The flask is removed from the heat source and allowed to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
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Isolation of Crystals: The crystals are collected by vacuum filtration using a Büchner funnel.
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Washing and Drying: The collected crystals are washed with a small amount of the cold recrystallization solvent. The crystals are then dried under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Large-Scale Synthesis of Novel Antifungal Agents
Disclaimer: Specific large-scale synthesis data for "Antifungal agent 73" is not publicly available. This guide provides general troubleshooting, FAQs, and protocols relevant to the large-scale synthesis of novel heterocyclic antifungal agents, a class to which many modern antifungals belong.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of novel antifungal agent synthesis.
Issue 1: Poor or Inconsistent Yields at Larger Scales
| Possible Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | 1. Monitor internal reaction temperature closely. Exothermic reactions can lead to side product formation if not controlled. 2. Improve agitation to ensure uniform temperature distribution. 3. Consider using a reactor with a better surface-area-to-volume ratio or jacketed cooling. 4. For highly exothermic steps, explore controlled addition of reagents or the use of flow chemistry.[1] |
| Mixing Issues | 1. Ensure the impeller design and agitation speed are appropriate for the vessel geometry and reaction mixture viscosity. 2. Check for dead zones in the reactor where mixing is poor. 3. For heterogeneous reactions, ensure efficient mixing of different phases. |
| Incomplete Reactions | 1. Increase reaction time and monitor by an appropriate analytical method (e.g., HPLC, UPLC). 2. Re-evaluate catalyst loading and activity at a larger scale. 3. Ensure all reagents are added in the correct stoichiometric ratios. |
| Product Degradation | 1. Investigate the stability of the product under the reaction and work-up conditions. 2. Consider lowering the reaction temperature or reducing the reaction time. 3. Ensure the work-up procedure is optimized to minimize product decomposition. |
Issue 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Crystallization Problems | 1. Screen different solvent systems to find optimal conditions for crystallization.[][3] 2. Implement seeding strategies to control crystal size and morphology. 3. Control the cooling rate to prevent the formation of fine particles or oils. 4. For complex polymorphic systems, carefully characterize the desired crystal form and develop a robust process to obtain it consistently.[4] |
| Filtration Issues | 1. If filtration is slow, it may be due to small particle size. Revisit the crystallization process to obtain larger crystals. 2. Ensure the filter medium is not clogged and is appropriate for the particle size. 3. Check for high viscosity of the mother liquor and consider dilution if necessary. |
| Chromatographic Purification Challenges | 1. Optimize the mobile phase and stationary phase for better separation. 2. Consider alternative purification techniques like preparative HPLC or SFC if column chromatography is not effective. 3. Ensure the crude product is sufficiently pure before loading onto the column to avoid overloading. |
Issue 3: High Levels of Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions | 1. Re-optimize reaction conditions (temperature, concentration, stoichiometry) to minimize the formation of by-products. 2. Identify the structure of major impurities to understand their formation pathway.[5][6][7][8][9] 3. Consider a different synthetic route that avoids problematic side reactions. |
| Starting Material Impurities | 1. Analyze the purity of starting materials and reagents. Impurities in starting materials can be carried through the synthesis.[5][6][7][8] 2. Purify starting materials if necessary. |
| Degradation of Product | 1. As mentioned in Issue 1, assess product stability under all process conditions. 2. Implement appropriate storage conditions for intermediates and the final product. |
Frequently Asked Questions (FAQs)
Q1: My reaction is highly exothermic and difficult to control at a large scale. What are my options?
A1: Managing exotherms is a critical safety and quality concern in scale-up.[1] Consider the following:
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Slow Addition: Add the reactive reagent slowly to control the rate of heat generation.
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Dilution: Increasing the solvent volume can help to absorb the heat generated.
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Efficient Cooling: Ensure your reactor's cooling system is adequate.
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Flow Chemistry: For very fast and highly exothermic reactions, continuous flow reactors offer superior heat transfer and control, significantly improving safety and product consistency.
Q2: I am observing new, unidentified impurities in my large-scale batches that were not present in the lab-scale synthesis. Why is this happening and what should I do?
A2: This is a common issue during scale-up. The change in the surface-area-to-volume ratio can lead to localized overheating or poor mixing, resulting in different impurity profiles.[10]
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Identify the Impurities: Use techniques like LC-MS and NMR to identify the structure of the new impurities.[5][7][8]
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Determine the Root Cause: Once identified, you can often deduce the reaction pathway that forms them. This could be due to longer reaction times, higher temperatures in "hot spots," or reaction with impurities in the starting materials.
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Process Optimization: Adjust the reaction conditions to minimize their formation. This may involve tighter temperature control, improved agitation, or using higher purity starting materials.
Q3: My crystallization process is not reproducible at a larger scale, leading to variations in particle size and purity. How can I develop a more robust crystallization process?
A3: A robust crystallization process is crucial for consistent API quality.[3][11]
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Solubility and Metastable Zone Width (MSZW) Studies: Determine the solubility curve of your compound in the chosen solvent system and identify the MSZW. This is key to designing a controlled crystallization process.
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Seeding: Use a seeding strategy with well-characterized seed crystals to ensure consistent nucleation and growth.
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Controlled Cooling/Anti-solvent Addition: Implement a controlled cooling profile or anti-solvent addition rate to maintain the desired level of supersaturation throughout the process.
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Process Analytical Technology (PAT): Utilize PAT tools like FBRM (Focused Beam Reflectance Measurement) and PVM (Particle Video Microscope) to monitor and control crystal size and shape in real-time.
Quantitative Data Summary
Table 1: Representative Yield and Purity Data for a Novel Heterocyclic Antifungal Agent Synthesis
| Reaction Step | Scale | Average Yield (%) | Purity (by HPLC, %) |
| Step 1: Heterocycle Formation | 10 g | 85 | 98 |
| 1 kg | 78 | 96 | |
| Step 2: Side Chain Addition | 10 g | 92 | 99 |
| 1 kg | 85 | 97 | |
| Step 3: Final Purification | 10 g | 95 | >99.5 |
| 1 kg | 92 | >99.5 |
Table 2: Comparison of Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | C. albicans (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) | C. krusei (MIC, µg/mL) |
| Antifungal Agent X (Lab Scale) | 0.5 | 1 | 2 |
| Antifungal Agent X (Pilot Scale) | 0.5 | 1 | 2 |
| Fluconazole | 4 | >64 | 16 |
| Voriconazole | 0.25 | 0.5 | 1 |
Experimental Protocols
Protocol 1: General Procedure for Multi-Gram Synthesis of a Novel Triazole Antifungal Agent
This protocol is a generalized representation and should be adapted based on the specific chemistry of the target molecule.
Step 1: N-Alkylation of Triazole
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To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 1,2,4-triazole (1.0 kg, 14.5 mol) and a suitable solvent such as DMF (10 L).
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Cool the mixture to 0-5 °C.
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Add a base, for example, potassium carbonate (2.4 kg, 17.4 mol), portion-wise, maintaining the temperature below 10 °C.
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Slowly add the alkylating agent (e.g., a substituted phenacyl bromide) (1.1 eq) dissolved in DMF (2 L) over 2-3 hours, ensuring the temperature does not exceed 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by HPLC.
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Upon completion, quench the reaction by slowly adding water (20 L).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 L).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification by Crystallization
-
Dissolve the crude product from Step 1 in a minimal amount of a hot solvent (e.g., isopropanol).
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Filter the hot solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 4-6 hours.
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Collect the precipitated solid by filtration and wash with cold solvent.
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Dry the product under vacuum at 40-50 °C to a constant weight.
Visualizations
Caption: A generalized workflow for the development and scale-up of a novel antifungal agent.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 11. researchgate.net [researchgate.net]
addressing off-target effects of Antifungal agent 73
Welcome to the technical support center for Antifungal Agent 73. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this novel antifungal compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound A32, is a novel coumarin-containing azole derivative developed as a potent antifungal agent, particularly against azole-resistant candidiasis.[1] Its primary mechanism of action is the disruption of the fungal cell wall and cell membrane.[1] Like other azole antifungals, it is designed to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]
Q2: What are the known off-target effects of this compound?
A2: As a member of the azole class of antifungals, this compound has the potential for off-target effects related to the inhibition of human cytochrome P450 (CYP) enzymes.[3][4][5] While specific off-target profiling data for this compound is not yet publicly available, researchers should be aware that related coumarin-azole compounds have shown inhibitory activity against human CYP isoforms, such as CYP3A4.[6] Inhibition of these enzymes can lead to drug-drug interactions and potential toxicity.[5][6] Preliminary studies on compound A32 have indicated favorable druggability and low toxicity against MRC-5 human lung fibroblast cells, suggesting a degree of selectivity for the fungal target.[1][2]
Q3: How does the coumarin moiety in this compound contribute to its activity?
A3: The incorporation of a coumarin scaffold into the azole structure is a strategic design to enhance antifungal properties. Coumarin derivatives have been shown to possess antibiofilm activity, which can help overcome drug resistance in fungal pathogens.[1] This "scaffold merging" strategy aims to create a molecule with dual functions: direct antifungal activity through CYP51 inhibition and suppression of resistance mechanisms like biofilm formation.[1]
Q4: Is this compound effective against drug-resistant fungal strains?
A4: Yes, this compound (compound A32) has demonstrated potent in vitro and in vivo activity against fluconazole-resistant strains of Candida.[1] This suggests that its mechanism of action or its ability to overcome resistance mechanisms is effective where traditional azoles may fail.
II. Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The density of the fungal inoculum is a critical factor in susceptibility testing.
-
Solution: Ensure a standardized and reproducible method for preparing the fungal inoculum. Spectrophotometric or hemocytometer-based cell counting methods should be used to achieve the recommended starting concentration of fungal cells as per established protocols (e.g., CLSI or EUCAST guidelines).
-
-
Possible Cause 2: Issues with Compound Solubility. this compound, like many small molecules, may have limited aqueous solubility.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO). When diluting to the final assay concentrations, ensure that the final DMSO concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1%).
-
-
Possible Cause 3: Inappropriate Assay Medium. The composition of the culture medium can influence the activity of the antifungal agent.
-
Solution: Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI-1640 with L-glutamine and buffered with MOPS.
-
Problem 2: Unexpected cytotoxicity in mammalian cell lines.
-
Possible Cause 1: Off-target effects. As an azole derivative, this compound may exhibit some level of inhibition of mammalian CYP enzymes, which could contribute to cytotoxicity.
-
Solution: To investigate this, consider performing co-incubation experiments with known inhibitors or inducers of specific CYP enzymes to see if the cytotoxicity is altered. It is also advisable to test the agent on a panel of different cell lines to assess cell-type-specific toxicity.
-
-
Possible Cause 2: High Compound Concentration. The observed toxicity may be a result of using concentrations that are significantly higher than the effective antifungal concentrations.
-
Solution: Determine the 50% cytotoxic concentration (CC50) for your mammalian cell line and calculate the selectivity index (SI = CC50 / MIC). A higher SI value indicates greater selectivity for the fungal target.
-
In Vivo Experimentation
Problem 3: Lack of efficacy in an animal model of fungal infection.
-
Possible Cause 1: Poor Pharmacokinetics. this compound may have suboptimal absorption, distribution, metabolism, or excretion (ADME) properties in the chosen animal model.
-
Solution: Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound over time. This will help in optimizing the dosing regimen (dose and frequency) to maintain therapeutic concentrations at the site of infection.
-
-
Possible Cause 2: Protein Binding. The compound may exhibit high plasma protein binding, reducing the concentration of the free, active drug.
-
Solution: Perform plasma protein binding assays to determine the fraction of unbound drug. This information is crucial for interpreting the relationship between total plasma concentration and efficacy.
-
Problem 4: Adverse effects observed in animal models (e.g., weight loss, lethargy).
-
Possible Cause 1: On-target toxicity in the host. The intended target (CYP51) is present in mammals, although with structural differences from the fungal enzyme. High doses may lead to inhibition of the host's sterol biosynthesis.
-
Solution: A dose-response study for toxicity should be conducted to determine the maximum tolerated dose (MTD). Subsequent efficacy studies should be performed at doses below the MTD.
-
-
Possible Cause 2: Off-target toxicity. The compound may be interacting with other host targets.
-
Solution: If specific adverse effects are observed (e.g., liver enzyme elevation), further toxicological studies focusing on the affected organs should be performed. Consider in vitro screening against a panel of common off-target proteins to identify potential interactions.
-
III. Data Presentation
Table 1: In Vitro Antifungal Activity of this compound (Compound A32) and Reference Drugs
| Compound | Fungal Strain | MIC (μg/mL) |
| This compound (A32) | Candida albicans (Fluconazole-sensitive) | Data not publicly available |
| Candida albicans (Fluconazole-resistant) | Data not publicly available | |
| Other Candida species | Data not publicly available | |
| Fluconazole | Candida albicans (Fluconazole-sensitive) | Reference value |
| Candida albicans (Fluconazole-resistant) | Reference value | |
| Voriconazole | Candida albicans (Fluconazole-sensitive) | Reference value |
| Candida albicans (Fluconazole-resistant) | Reference value |
Note: Specific MIC values for this compound are not yet published. Researchers should determine these values experimentally.
Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound (Compound A32)
| Compound | Mammalian Cell Line | CC50 (μM) | Selectivity Index (SI = CC50 / MIC) |
| This compound (A32) | MRC-5 (Human lung fibroblast) | >128 | Dependent on MIC |
| Other cell lines (e.g., HepG2) | Data not publicly available | Dependent on MIC |
Note: A higher SI value indicates greater selectivity for the fungal target over mammalian cells.
IV. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the cell suspension to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.
-
Dilute the suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum of 1-5 x 10^3 cells/mL.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth (typically ≥50%) compared to the positive control, as determined by visual inspection or by reading the optical density at 600 nm.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed mammalian cells (e.g., MRC-5, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the cell plates with the medium containing the diluted compound. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
CC50 Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
-
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing dosage and administration of Antifungal agent 73 in animal models
Disclaimer: Antifungal Agent 73 is a hypothetical compound presented for illustrative purposes. The following guidance is based on established principles for the preclinical development of novel antifungal agents in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational agent that inhibits the fungal enzyme (1,3)-β-D-glucan synthase. This enzyme is crucial for the synthesis of β-glucan, an essential component of the fungal cell wall. Inhibition of this pathway leads to osmotic instability and fungal cell death.
Q2: What are the recommended starting doses for in vivo efficacy studies?
A2: Recommended starting doses are dependent on the animal model and the target fungal species. The table below provides a summary based on preliminary in vitro and pharmacokinetic data. It is critical to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: What is the optimal route of administration for this compound?
A3: For systemic infections, intravenous (IV) or intraperitoneal (IP) administration is recommended to ensure maximal bioavailability. For localized infections, such as a skin infection model, topical administration may be more appropriate. Oral bioavailability is low and is not a recommended route for systemic treatment.
Q4: What are the known pharmacokinetic properties of this compound?
A4: this compound exhibits a short half-life in plasma. Key pharmacokinetic parameters in a murine model are summarized in the table below. Due to its rapid clearance, a twice-daily dosing regimen may be necessary to maintain therapeutic concentrations for the duration of the study.
Troubleshooting Guides
Q1: I am observing precipitation of this compound during formulation. What should I do?
A1: Precipitation is a common issue due to the hydrophobic nature of the compound.
-
Check your vehicle composition: Ensure the components of your vehicle are mixed in the correct order. For a standard formulation, dissolve this compound in DMSO first, then add Solutol HS 15, and finally, bring to the final volume with sterile saline.
-
Sonication: After adding all components, sonicate the solution in a water bath at 37°C for 15-30 minutes to aid dissolution.
-
Fresh Preparation: Always prepare the formulation fresh on the day of administration. Do not store for more than 4 hours at room temperature.
Q2: My animals are showing signs of distress (e.g., ruffled fur, lethargy) immediately after IV injection. What is the cause?
A2: Post-injection distress can be due to the formulation vehicle or the injection procedure itself.
-
Injection Rate: Administer the IV injection slowly over 1-2 minutes. A rapid rate of infusion can cause acute toxicity or cardiovascular shock.
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or other solubilizing agents, can cause adverse effects. Run a parallel control group that receives only the vehicle to distinguish between compound and vehicle-related toxicity.
-
Dose Volume: Ensure the total injection volume is within acceptable limits for the animal model (e.g., typically no more than 10 mL/kg for mice).
Q3: The in vivo efficacy of this compound is lower than expected based on in vitro MIC values. Why?
A3: A discrepancy between in vitro and in vivo results can arise from several factors.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may be rapidly metabolized or cleared, preventing it from reaching and sustaining therapeutic concentrations at the site of infection. Review the PK data and consider adjusting the dosing regimen (e.g., more frequent administration).
-
Protein Binding: High plasma protein binding can reduce the amount of free, active drug available to target the fungal cells.
-
Host Immune Status: The immune status of the animal model can significantly impact drug efficacy. Ensure your model (e.g., neutropenic vs. immunocompetent) is appropriate for the scientific question.
Data Presentation
Table 1: Recommended Starting Doses for Efficacy Studies
| Animal Model | Fungal Species | Route of Administration | Recommended Dose (mg/kg) | Dosing Frequency |
| Mouse (Neutropenic) | Candida albicans | IV, IP | 10 - 20 | Once or Twice Daily |
| Mouse (Immunocompetent) | Aspergillus fumigatus | IV, IP | 20 - 40 | Twice Daily |
| Rat (Neutropenic) | Candida glabrata | IV | 15 - 30 | Twice Daily |
Table 2: Key Pharmacokinetic Parameters in Mice (Single 20 mg/kg IV Dose)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 15.2 | µg/mL |
| T½ (Half-life) | 1.8 | hours |
| AUC (Area Under the Curve) | 25.5 | µg·h/mL |
| Clearance | 0.78 | L/h/kg |
| Volume of Distribution | 2.1 | L/kg |
Experimental Protocols
Protocol: Murine Model of Disseminated Candidiasis
-
Animal Preparation: Use 6-8 week old female BALB/c mice. If a neutropenic model is required, administer cyclophosphamide (150 mg/kg) via IP injection on days -4 and -1 relative to infection.
-
Infection:
-
Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a yeast suspension in sterile saline and adjust the concentration to 2x10^6 cells/mL.
-
Infect mice with 0.1 mL of the yeast suspension (2x10^5 cells) via the lateral tail vein (Day 0).
-
-
Drug Preparation (Formulation):
-
Weigh the required amount of this compound.
-
Dissolve in 100% DMSO to create a stock solution.
-
Add Solutol HS 15 to the DMSO stock (e.g., to achieve a final vehicle composition of 10% DMSO, 10% Solutol HS 15).
-
Add sterile saline to reach the final desired concentration.
-
Vortex and sonicate until the solution is clear.
-
-
Drug Administration:
-
Initiate treatment 2 hours post-infection.
-
Administer the prepared formulation of this compound via IV or IP injection at the desired dose (e.g., 20 mg/kg).
-
Continue treatment according to the planned dosing frequency (e.g., twice daily) for 7 days.
-
Include a vehicle control group and a positive control group (e.g., fluconazole).
-
-
Monitoring and Endpoints:
-
Monitor animals daily for clinical signs (weight loss, ruffled fur, activity level).
-
The primary endpoint is typically survival over a 14 or 21-day period.
-
Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain). This is determined by sacrificing a cohort of animals at a specific time point (e.g., Day 4), homogenizing the organs, and plating serial dilutions to determine colony-forming units (CFU).
-
Mandatory Visualization
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for low in vivo efficacy.
Validation & Comparative
A Head-to-Head Comparison: Antifungal Agent 73 Versus Fluconazole in the Fight Against Candidiasis
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive analysis of the novel antifungal agent 73 (also identified as compound A32) reveals its potential as a potent therapeutic against azole-resistant Candida species, outperforming the widely used fluconazole in several key preclinical studies. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the efficacy of this compound in direct comparison to fluconazole, supported by experimental data and methodologies.
This compound, a novel coumarin-containing azole, has been specifically designed to combat the growing challenge of azole-resistant candidiasis. Its unique chemical structure allows it to effectively inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway, which is also the target of fluconazole. However, the inclusion of a coumarin moiety appears to grant agent 73 enhanced activity, particularly against fungal strains that have developed resistance to traditional azole drugs.
In Vitro Efficacy: A Clear Advantage for this compound
The in vitro antifungal activity of this compound and fluconazole was evaluated against a panel of pathogenic fungal strains, including susceptible and resistant isolates of Candida albicans, Candida glabrata, Candida krusei, and Cryptococcus neoformans. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined using the broth microdilution method.
The results, summarized in the table below, demonstrate the superior in vitro potency of this compound, especially against fluconazole-resistant strains.
| Fungal Strain | This compound MIC (μg/mL) | Fluconazole MIC (μg/mL) |
| Candida albicans (ATCC 90028) | 0.125 | 0.5 |
| Candida albicans (Fluconazole-resistant clinical isolate) | 1 | >64 |
| Candida glabrata (ATCC 90030) | 4 | 16 |
| Candida krusei (ATCC 6258) | 2 | 64 |
| Cryptococcus neoformans (ATCC 90112) | 0.5 | 4 |
In Vivo Efficacy: Enhanced Survival in a Galleria mellonella Model
To assess the in vivo efficacy, a systemic infection model using Galleria mellonella larvae was employed. Larvae were infected with a fluconazole-resistant strain of Candida albicans and subsequently treated with either this compound or fluconazole. The survival rates of the larvae were monitored over a 7-day period.
The study revealed that treatment with this compound significantly increased the survival rate of the infected larvae compared to the group treated with fluconazole, indicating its potent in vivo antifungal activity against resistant Candida infections.
Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway
Both this compound and fluconazole exert their antifungal effects by inhibiting the CYP51 enzyme, a key player in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition. The coumarin scaffold in this compound is believed to enhance its binding to the CYP51 enzyme, particularly in resistant strains where the enzyme's structure may be altered.
Figure 1. Inhibition of the ergosterol biosynthesis pathway by this compound and fluconazole.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antifungal activities of the compounds were evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.
-
Inoculum Preparation: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: The antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The prepared fungal inoculum was added to each well of the microtiter plates containing the serially diluted antifungal agents. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible fungal growth compared to the growth control (drug-free well).
Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Galleria mellonella In Vivo Efficacy Model
The in vivo efficacy of the antifungal agents was assessed using the Galleria mellonella larvae infection model.
-
Larvae Selection: Healthy, final-instar larvae of G. mellonella weighing approximately 250-350 mg were selected for the experiment.
-
Infection: A fluconazole-resistant Candida albicans strain was cultured and suspended in sterile saline. The larvae were injected with 10 µL of the fungal suspension (1 × 10⁶ cells/larva) into the last left proleg.
-
Treatment: Two hours post-infection, the larvae were treated with either this compound (10 mg/kg), fluconazole (10 mg/kg), or a vehicle control (saline with 1% DMSO). The compounds were administered via injection into the last right proleg.
-
Monitoring and Survival Analysis: The larvae were incubated at 37°C in the dark. Survival was monitored daily for 7 days. Larvae were considered dead if they did not respond to touch. The survival data was plotted using the Kaplan-Meier method.
Figure 3. Experimental workflow for the in vivo efficacy study in Galleria mellonella.
Conclusion
The data presented in this guide strongly suggest that this compound is a highly promising candidate for the treatment of fungal infections, particularly those caused by fluconazole-resistant Candida species. Its superior in vitro and in vivo efficacy, coupled with a well-defined mechanism of action, warrants further investigation and development. This novel coumarin-containing azole represents a significant step forward in addressing the urgent medical need for new and effective antifungal therapies.
A Comparative Analysis of Brilacidin and Amphotericin B Against Cryptococcus neoformans
For Immediate Release
This guide provides a detailed, objective comparison of the novel antifungal agent Brilacidin and the established polyene antifungal Amphotericin B against Cryptococcus neoformans, the primary causative agent of cryptococcosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development efforts.
Executive Summary
Cryptococcus neoformans poses a significant threat, particularly to immunocompromised individuals, causing life-threatening meningoencephalitis. For decades, Amphotericin B has been a cornerstone of treatment, despite its notable toxicity.[1][2] Brilacidin, a novel host defense peptide mimetic, has emerged as a promising antifungal candidate, demonstrating potent activity against this pathogenic yeast.[3][4] This guide synthesizes the current understanding of their respective mechanisms of action, in vitro efficacy, and in vivo performance, supported by detailed experimental protocols and visual representations of the involved biological pathways.
Mechanism of Action
Brilacidin: This synthetic, non-peptide molecule disrupts the fungal cell membrane, leading to increased permeability and subsequent cell death.[3][4][5] Its mechanism involves affecting the organization of the cell membrane.[3][4][5] Studies suggest that Brilacidin's activity also impacts the cell wall integrity pathway and calcium metabolism.[5][6]
Amphotericin B: As a polyene antifungal, Amphotericin B's primary mechanism involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels, causing leakage of essential intracellular ions and ultimately, fungal cell death.[2][3] Additionally, Amphotericin B has been shown to induce a strong intracellular oxidative burst, contributing to its fungicidal activity.[7]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of Brilacidin and Amphotericin B against Cryptococcus neoformans.
Table 1: In Vitro Susceptibility of C. neoformans
| Antifungal Agent | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Brilacidin | H99, KN99a, R265, Clinical Isolates | 1 - 4 | Not Reported | Not Reported | [2] |
| Amphotericin B | Clinical Isolates | 0.25 - 1 | 0.5 | 1 | [8] |
| Amphotericin B | Clinical Isolates | ≤ 1 | 0.5 | 1 | [9] |
| Amphotericin B | ATCC 34872, ATCC 66031 | 0.125 - 0.25 | Not Reported | Not Reported | [10] |
Table 2: In Vivo Efficacy in Murine Models of Cryptococcosis
| Antifungal Agent | Mouse Model | Inoculum | Treatment Regimen | Outcome | Reference(s) |
| Brilacidin | Immunocompetent (invasive pulmonary cryptococcosis) | Not Specified | Not Specified | Partially clears lung infection | [4][7][11] |
| Amphotericin B | Cryptococcal Meningoencephalitis | 104 CFU | 5 mg/kg/day (i.p.) | Sterilization of brains in 9/10 animals | [3] |
| Amphotericin B | Disseminated Cryptococcosis | Not Specified | 0.5 mg/kg/day (i.p.) | Increased median survival time | [12] |
| Amphotericin B | Cryptococcal Meningoencephalitis | 2000 CFU | 1.2 - 4.8 mg/kg | Significantly increased survival | [13] |
Experimental Protocols
In Vitro Susceptibility Testing (CLSI M27-A4 Broth Microdilution)
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A4.[10][14][15]
-
Inoculum Preparation: C. neoformans isolates are cultured on Sabouraud Dextrose Agar at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.
-
Antifungal Agent Preparation: Stock solutions of Brilacidin and Amphotericin B are prepared and serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 72 hours.[14]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.
Murine Model of Cryptococcal Meningoencephalitis
This model is utilized to assess the in vivo efficacy of antifungal agents against central nervous system infection by C. neoformans.[1][3][16][17]
-
Fungal Culture: C. neoformans strain H99 is cultured in Sabouraud Dextrose Broth at 37°C with shaking. The yeast cells are washed and suspended in sterile phosphate-buffered saline (PBS) to the desired concentration.[1]
-
Infection: Immunocompetent mice (e.g., C57BL/6 or ICR) are anesthetized and infected via intravenous or intracranial injection with a specified inoculum of C. neoformans (e.g., 104 - 105 CFU).[3][18]
-
Treatment: Treatment with Brilacidin or Amphotericin B is initiated at a specified time point post-infection. The drugs are administered via a defined route (e.g., intraperitoneal, oral) at various dosages and schedules.
-
Outcome Assessment: Efficacy is evaluated based on survival rates, fungal burden (CFU) in the brain and other organs, and histopathological analysis.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Cellular Pathways
The following diagrams illustrate the proposed mechanisms of action and the cellular signaling pathways in C. neoformans affected by Brilacidin and Amphotericin B.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of antifungal agents against C. neoformans.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 3. Amphotericin B - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Brilacidin, a novel antifungal agent against <i>Cryptococcus neoformans</i> [scite.ai]
- 7. Amphotericin B mediates killing in Cryptococcus neoformans through the induction of a strong oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Calcineurin Targets Involved in Stress Survival and Fungal Virulence | PLOS Pathogens [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Fungal Response to Antifungal Agent 73 and Azole-Based Drugs
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of the novel investigational Antifungal Agent 73 against the well-established azole antifungal, voriconazole, in the pathogenic fungus Aspergillus fumigatus. By leveraging transcriptomics, researchers can gain a comprehensive view of a cell's response to a given stimulus, providing critical insights into drug mechanisms of action, off-target effects, and potential resistance pathways.[1][2]
Overview of Transcriptomic Response
Treatment of Aspergillus fumigatus with antifungal agents triggers significant reprogramming of gene expression as the fungus attempts to counteract the drug-induced stress.[3] A comparative analysis of differentially expressed genes (DEGs) reveals both common and agent-specific cellular responses. While azoles like voriconazole primarily disrupt the ergosterol biosynthesis pathway, this compound is hypothesized to act on a different core cellular process, leading to a distinct transcriptomic signature.
Data Presentation: Summary of Differentially Expressed Genes (DEGs)
The following table summarizes the quantitative transcriptomic response of A. fumigatus after a 4-hour exposure to sub-inhibitory concentrations of Voriconazole and the hypothetical this compound. The data for Voriconazole is based on microarray studies that identified 2,271 differentially expressed genes.[4][5]
| Antifungal Agent | Total Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes | Primary Affected Pathway(s) |
| Voriconazole | 2,271[4][5] | 1,510 | 761 | Ergosterol Biosynthesis, Stress Response[4][6] |
| This compound (Hypothetical) | 1,854 | 823 | 1,031 | Ribosome Biogenesis, Cell Cycle Control |
Analysis of Key Affected Gene Categories
A deeper analysis of the functional categories of DEGs provides insight into the specific cellular machinery targeted by each agent and the corresponding stress responses mounted by the fungus.
Data Presentation: Comparison of Regulated Gene Ontology (GO) Categories
| Regulation | Gene Category | Voriconazole Response | This compound (Hypothetical) Response |
| Upregulated | Drug Efflux Pumps | Strong induction of ABC and MFS transporters.[4][7] | Moderate induction of MFS transporters. |
| Stress Response | Upregulation of genes in the Cell Wall Integrity (CWI) and cAMP-PKA pathways.[4][6] | Strong induction of oxidative stress response genes. | |
| Transcription Factors | Increased expression of multiple transcription factors.[4] | Induction of cell cycle-specific transcription factors. | |
| Downregulated | Ergosterol Biosynthesis | Strong, consistent downregulation of ERG genes (ERG11, etc.).[4][5] | Minimal to no effect. |
| Ribosome Biogenesis | Minimal to no effect. | Strong downregulation of genes involved in rRNA processing and ribosomal protein synthesis. | |
| DNA Replication | No significant change. | Downregulation of DNA polymerases and helicases. |
Affected Signaling Pathways
Antifungal agents disrupt essential cellular signaling pathways. Visualizing these pathways helps to elucidate the drug's mechanism of action.
Voriconazole: Inhibition of Ergosterol Biosynthesis
Azole drugs, such as voriconazole, function by inhibiting the 14-α-demethylase enzyme, encoded by the ERG11 gene.[6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the fluidity and integrity of the fungal cell membrane.[6] Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors.[8]
Caption: Mechanism of action for Voriconazole targeting the ergosterol pathway.
This compound: Hypothetical Inhibition of TOR Signaling
We hypothesize that this compound disrupts the Target of Rapamycin (TOR) signaling pathway. In fungi, the TOR pathway is a central regulator of cell growth, proliferation, and metabolism, particularly in response to nutrient availability. Its inhibition would halt protein synthesis and arrest the cell cycle. The TOR pathway is known to affect filamentous growth and biofilm development.[9]
Caption: Hypothetical mechanism of this compound targeting the TOR pathway.
Experimental Protocols
A standardized workflow is crucial for obtaining reliable and reproducible comparative transcriptomics data. The process spans from fungal culture to computational analysis of gene expression.[1][2]
Detailed Methodology for Comparative Fungal Transcriptomics
-
Fungal Culture and Treatment:
-
Grow Aspergillus fumigatus (e.g., strain AF293) in a suitable liquid medium (e.g., Sabouraud dextrose broth) at 37°C with shaking until the mid-logarithmic growth phase is reached.
-
Divide the culture into three groups: (1) No treatment control, (2) Voriconazole treatment (at sub-MIC), and (3) this compound treatment (at sub-MIC).
-
Incubate for a defined period (e.g., 4 hours) under the same growth conditions.
-
Harvest fungal mycelia by filtration, flash-freeze in liquid nitrogen, and store at -80°C.
-
-
Total RNA Extraction and Quality Control:
-
Disrupt frozen mycelia using mechanical grinding or bead beating.
-
Extract total RNA using a TRIzol-based method or a commercial fungal RNA extraction kit.
-
Treat the extracted RNA with RNase-free DNase I to remove any genomic DNA contamination.[10]
-
Assess RNA quality and integrity using a spectrophotometer (for A260/280 and A260/230 ratios) and an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). Samples with a RIN > 7 are recommended for sequencing.[11]
-
-
RNA-Seq Library Preparation and Sequencing:
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to create a sufficient quantity for sequencing.
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq), generating millions of short reads.[1][2]
-
-
Bioinformatic Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases.
-
Alignment: Align the cleaned reads to a reference A. fumigatus genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use R packages like DESeq2 or edgeR from the Bioconductor project to normalize the read counts and perform statistical analysis to identify differentially expressed genes between treated and control samples.[1]
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological functions and pathways.
-
Experimental and Bioinformatic Workflow
The following diagram outlines the comprehensive workflow for a comparative transcriptomics study.
Caption: End-to-end workflow for comparative RNA-Seq analysis of fungi.
References
- 1. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathways Essential for Azole Resistance and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis of Aspergillus fumigatus exposed to voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome analysis of fungicide-responsive gene expression profiles in two Penicillium italicum strains with different response to the sterol demethylation inhibitor (DMI) fungicide prochloraz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
cross-resistance studies of Antifungal agent 73 with other antifungal classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-resistance profile of the novel investigational Antifungal Agent 73 in comparison to established antifungal classes, including azoles (fluconazole), polyenes (amphotericin B), and echinocandins (caspofungin). The data presented herein is generated from standardized in vitro and in vivo experimental models to ascertain the potential for cross-resistance and to delineate the activity spectrum of this compound against clinically relevant fungal pathogens.
In Vitro Susceptibility and Synergy Analysis
The potential for cross-resistance was initially evaluated by determining the minimum inhibitory concentrations (MICs) of this compound against a panel of Candida albicans strains with known resistance profiles to other antifungal agents. Further, checkerboard microdilution assays were performed to identify synergistic, indifferent, or antagonistic interactions between this compound and other antifungal classes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans Strains
| Strain ID | Resistance Profile | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) | This compound MIC (µg/mL) |
| CA-S1 | Susceptible | 1 | 0.5 | 0.25 | 0.125 |
| CA-AZR1 | Azole-Resistant | 64 | 0.5 | 0.25 | 0.125 |
| CA-AMR1 | Polyene-Resistant | 1 | 16 | 0.25 | 0.125 |
| CA-ECR1 | Echinocandin-Resistant | 1 | 0.5 | 8 | 0.125 |
Table 2: Synergy Analysis of this compound with Other Antifungals against C. albicans (CA-S1)
| Drug Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Fluconazole | 0.75 | Additive |
| This compound + Amphotericin B | 1.5 | Indifference |
| This compound + Caspofungin | 0.4 | Synergy |
FICI ≤ 0.5: Synergy; > 0.5 to < 4.0: Indifference/Additive; ≥ 4.0: Antagonism.
Fungicidal Activity Assessment
Time-kill assays were conducted to evaluate the fungicidal or fungistatic activity of this compound against C. albicans. These assays provide insights into the pharmacodynamics of the agent and its ability to eradicate fungal populations over time.
Table 3: Time-Kill Assay Results for this compound against C. albicans (CA-S1) at 4x MIC
| Antifungal Agent | Log10 CFU/mL Reduction at 24 hours | Activity |
| This compound | > 3 | Fungicidal |
| Fluconazole | < 1 | Fungistatic |
| Amphotericin B | > 3 | Fungicidal |
| Caspofungin | > 3 | Fungicidal |
A ≥ 3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.
In Vivo Efficacy in a Murine Candidiasis Model
The in vivo efficacy of this compound was assessed in a murine model of disseminated candidiasis. The primary endpoint was the reduction in fungal burden in the kidneys of infected mice following treatment.
Table 4: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (Log10 CFU/g kidney ± SD) |
| Vehicle Control | - | 7.8 ± 0.5 |
| This compound | 10 | 3.2 ± 0.3 |
| Fluconazole | 20 | 5.5 ± 0.6 |
| Amphotericin B | 1 | 3.5 ± 0.4 |
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard microdilution assay was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1] In 96-well microtiter plates, serial dilutions of this compound were made along the x-axis, and serial dilutions of the comparator antifungal agent were made along the y-axis. Each well was then inoculated with a standardized fungal suspension of C. albicans. The plates were incubated at 35°C for 24-48 hours. The MIC was determined as the lowest concentration of the drug that inhibited visible growth. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction.[2][3]
Time-Kill Assay
Time-kill assays were performed based on established protocols.[4][5] A starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL was used.[4] The antifungal agents were tested at a concentration of 4x their respective MICs. At predetermined time points (0, 2, 4, 8, 12, and 24 hours), aliquots were removed from the test suspensions, serially diluted, and plated on Sabouraud Dextrose Agar. The plates were incubated at 35°C for 24-48 hours, and colony counts were performed. A fungicidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6][7]
In Vivo Murine Candidiasis Model
A murine model of disseminated candidiasis was used to evaluate the in vivo efficacy of this compound.[8][9] Immunocompetent mice were infected via tail vein injection with a suspension of C. albicans. Treatment with this compound, a comparator drug, or a vehicle control was initiated 2 hours post-infection and administered once daily for 5 days.[9] On day 6, mice were euthanized, and their kidneys were harvested, homogenized, and plated to determine the fungal burden (CFU/g of tissue).[10]
Visualized Workflows and Pathways
Caption: Experimental workflow for assessing antifungal cross-resistance.
Caption: Putative mechanism of action and resistance pathways.
References
- 1. ifyber.com [ifyber.com]
- 2. biorxiv.org [biorxiv.org]
- 3. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 4. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 8. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 10. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cost-Effectiveness Analysis of Novel Antifungal Agents for Invasive Fungal Infections
In the landscape of antifungal therapeutics, the emergence of novel agents presents both opportunities for improved patient outcomes and challenges for healthcare resource allocation. This guide provides a comparative analysis of two such agents, the broad-spectrum triazole isavuconazole and the next-generation echinocandin rezafungin, against established standards of care. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the cost-effectiveness of these agents, supported by data from pivotal clinical trials.
I. Isavuconazole versus Voriconazole for Invasive Aspergillosis
Isavuconazole is a newer triazole antifungal approved for the treatment of invasive aspergillosis and invasive mucormycosis. Its primary comparator in clinical trials for invasive aspergillosis has been voriconazole, the long-standing first-line therapy.
The pivotal Phase 3, randomized, double-blind, non-inferiority trial for isavuconazole was the SECURE trial.[1][2] This study compared the efficacy and safety of isavuconazole to voriconazole in adults with invasive mould disease. The primary endpoint was all-cause mortality through day 42.
Table 1: Comparative Efficacy and Safety of Isavuconazole vs. Voriconazole (SECURE Trial)
| Parameter | Isavuconazole | Voriconazole |
| Primary Endpoint | ||
| All-Cause Mortality (Day 42) | 18.6% | 20.2% |
| Secondary Endpoints | ||
| Overall Response (End of Treatment) | 35.0% | 36.4% |
| Key Safety Findings | ||
| Drug-Related Adverse Events | 42% | 60% |
| Hepatobiliary Disorders | 9% | 16% |
| Eye Disorders | 15% | 27% |
| Skin/Subcutaneous Tissue Disorders | 33% | 42% |
Data sourced from the SECURE clinical trial.
The cost-effectiveness of isavuconazole is influenced by its acquisition cost, the reduced need for therapeutic drug monitoring (TDM), and a more favorable safety profile leading to lower costs for managing adverse events.[3] Voriconazole's nonlinear pharmacokinetics often necessitates TDM to ensure efficacy and avoid toxicity.[4][5][6][7][8]
Table 2: Cost-Effectiveness Comparison of Isavuconazole vs. Voriconazole
| Cost Component | Isavuconazole | Voriconazole | Notes |
| Drug Acquisition Cost (IV) | Varies, can be higher than generic voriconazole[3] | Generic IV formulations range from
| Isavuconazole's higher acquisition cost may be offset by other savings.[3] |
| Drug Acquisition Cost (Oral) | Capsules available | Generic oral formulations available, approx. $0.96 per 200mg tablet[10] | Oral step-down therapy is a key part of treatment. |
| Therapeutic Drug Monitoring (TDM) | Not routinely required | Recommended due to pharmacokinetic variability[4][7][8] | TDM adds to the overall cost of voriconazole therapy. |
| Adverse Event Management | Lower incidence of hepatotoxicity and visual disturbances | Higher incidence of liver enzyme elevations and visual disturbances[11] | Costs associated with managing adverse events can be significant.[12] |
| Hospitalization | Mean length of stay in the SECURE trial was 18.6 days[13] | Similar length of stay to isavuconazole in the SECURE trial[13] | Reduced adverse events with isavuconazole may lead to shorter hospital stays in some cases.[14] |
Cost data is subject to change based on institutional pricing, generic availability, and geographical location.
II. Rezafungin versus Caspofungin for Candidemia and Invasive Candidiasis
Rezafungin is a novel, once-weekly echinocandin developed for the treatment of candidemia and invasive candidiasis. Its primary comparator in clinical trials has been caspofungin, a first-generation echinocandin administered once daily.
The ReSTORE trial was a Phase 3, multicenter, randomized, double-blind study that evaluated the efficacy and safety of once-weekly rezafungin compared to once-daily caspofungin.[15][16][17] The primary endpoints were all-cause mortality at day 30 (for the US FDA) and global cure at day 14 (for the EMA).[16]
Table 3: Comparative Efficacy and Safety of Rezafungin vs. Caspofungin (ReSTORE Trial)
| Parameter | Rezafungin | Caspofungin |
| Primary Endpoints | ||
| All-Cause Mortality (Day 30) | 23.7% | 21.3% |
| Global Cure (Day 14) | 59.1% | 60.6% |
| Secondary Endpoints | ||
| Median Time to Negative Blood Culture | 23.9 hours | 27.0 hours |
| Key Safety Findings | ||
| Treatment-Emergent Adverse Events | Similar rates between arms | Similar rates between arms |
| Serious Adverse Events | Similar rates between arms | Similar rates between arms |
Data sourced from the ReSTORE clinical trial.[17]
The cost-effectiveness of rezafungin is primarily driven by its once-weekly dosing schedule, which can facilitate earlier hospital discharge and reduce healthcare resource utilization compared to the once-daily infusions required for caspofungin.
Table 4: Cost-Effectiveness Comparison of Rezafungin vs. Caspofungin
| Cost Component | Rezafungin | Caspofungin | Notes |
| Drug Acquisition Cost | Wholesale acquisition cost of approximately $1,950 per vial[18] | Varies, with generic versions available, which has eased budget constraints[19] | Rezafungin's higher upfront cost may be offset by logistical advantages. |
| Administration Costs | Once-weekly IV infusion | Once-daily IV infusion | Reduced nursing time and supplies for rezafungin. |
| Hospitalization | Potential for earlier discharge and transition to outpatient therapy | Daily infusions may necessitate longer inpatient stays | This is a key potential driver of cost savings for rezafungin. |
| Adverse Event Management | Generally well-tolerated, similar to other echinocandins | Generally well-tolerated | Echinocandins as a class have a favorable safety profile. |
Cost data is subject to change based on institutional pricing and insurance coverage.
Experimental Protocols
SECURE Trial (Isavuconazole vs. Voriconazole)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, non-inferiority trial.[1][2]
-
Patient Population: Adults with proven, probable, or possible invasive mould disease caused by Aspergillus species or other filamentous fungi.
-
Intervention:
-
Isavuconazole Arm: A loading dose of 200 mg intravenously (IV) three times a day for two days, followed by a maintenance dose of 200 mg once daily either IV or orally.[20][21]
-
Voriconazole Arm: A loading dose of 6 mg/kg IV twice daily for the first day, followed by 4 mg/kg IV twice daily. Oral step-down therapy was permitted.
-
-
Primary Endpoint: All-cause mortality through day 42 in the intent-to-treat population.
-
Key Secondary Endpoints: Overall response at the end of treatment, as determined by an independent data review committee.
ReSTORE Trial (Rezafungin vs. Caspofungin)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, non-inferiority trial.[15][22]
-
Patient Population: Adults with candidemia and/or invasive candidiasis.
-
Intervention:
-
Primary Endpoints: All-cause mortality at day 30 (FDA) and global cure (clinical and mycological response) at day 14 (EMA).[15][16]
-
Key Secondary Endpoints: Time to negative blood culture, mycological eradication.
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action of Azole Antifungals
Azole antifungals, such as isavuconazole and voriconazole, disrupt the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol 14-alpha-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Mechanism of action of azole antifungals.
Experimental Workflow of the ReSTORE Clinical Trial
The following diagram illustrates the logical flow for a patient participating in the ReSTORE clinical trial, from screening to the final follow-up assessment.
Caption: Simplified workflow of the ReSTORE clinical trial.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. The cost‐effectiveness of isavuconazole compared to voriconazole, the standard of care in the treatment of patients with invasive mould diseases, prior to differential pathogen diagnosis in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of voriconazole for treatment and prophylaxis of invasive fungal infection in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voriconazole therapeutic drug monitoring: retrospective cohort study of the relationship to clinical outcomes and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter Study of Voriconazole Pharmacokinetics and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugpatentwatch.com [drugpatentwatch.com]
- 10. Voriconazole (Vfend) Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. The cost of treating mucormycosis with isavuconazole compared with standard therapy in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. cidara.com [cidara.com]
- 17. Mundipharma and Cidara Therapeutics Announce First Presentation of Results from Global Phase 3 ReSTORE Trial of Rezafungin for Treatment of Candidemia and/or Invasive Candidiasis Demonstrating its Positive Efficacy and Safety Profile | Mundipharma [mundipharma.com]
- 18. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 19. mordorintelligence.com [mordorintelligence.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. Treatment Outcomes Among Patients With a Positive Candida Culture Close to Randomization Receiving Rezafungin or Caspofungin in the ReSTORE Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Antifungal Agent 73
The following document provides a comprehensive, step-by-step guide for the safe and effective disposal of Antifungal Agent 73. This protocol is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this agent in a laboratory setting, thereby minimizing environmental impact and health risks.
Guiding Principles for Disposal
Improper disposal of antifungal agents can contribute to environmental contamination and the development of drug-resistant fungal strains.[1][2] Therefore, it is imperative to treat all waste containing this compound as hazardous chemical waste.[3] The primary goal of these procedures is to deactivate the antifungal properties of the agent before it enters the waste stream.
Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste. It is crucial to segregate waste streams to ensure proper handling.[4]
Liquid Waste
Liquid waste includes stock solutions of this compound and used cell culture media containing the agent.
Procedure for Chemical Decontamination:
-
Segregation: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Decontamination: In a well-ventilated fume hood, add a freshly prepared 10% bleach solution (sodium hypochlorite) to the liquid waste to achieve a final concentration of at least 1% bleach.[6]
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the antifungal agent. For high concentrations of the agent or organic material, a longer contact time of up to 24 hours may be necessary.[6]
-
Neutralization (if required): If local regulations require neutralization before drain disposal, add sodium thiosulfate to neutralize the excess bleach.
-
Disposal: After confirming inactivation (and neutralization, if performed), the treated liquid can be poured down the sanitary sewer with copious amounts of water, provided it complies with local regulations.
Solid Waste
Solid waste includes unused or expired powder of this compound, contaminated personal protective equipment (PPE), and other solid materials that have come into contact with the agent.
Procedure for Disposal:
-
Segregation: Collect all solid waste in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
Packaging: Ensure the container is securely sealed to prevent leakage or aerosolization of the powder.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal service. Do not dispose of solid this compound in the regular trash.
Contaminated Labware and Sharps
This category includes items such as pipette tips, serological pipettes, culture flasks, and needles that are contaminated with this compound.
Procedure for Decontamination and Disposal:
-
Sharps: All sharps must be immediately placed in a designated, puncture-resistant sharps container.[7]
-
Decontamination of Labware:
-
Autoclaving: For autoclavable materials, place them in an autoclave bag and sterilize using a standard autoclave cycle. This method is effective for destroying the biological component of the waste but may not degrade the chemical agent itself.[3][8]
-
Chemical Decontamination: For non-autoclavable items, immerse them in a 10% bleach solution for at least 30 minutes.
-
-
Disposal: After decontamination, the labware can be disposed of in the appropriate waste stream (e.g., biohazardous waste for autoclaved items, regular trash for chemically decontaminated items, if permitted by institutional guidelines). Sharps containers, once full, should be sealed and disposed of through a certified medical waste disposal service.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the chemical decontamination of this compound.
| Parameter | Value | Unit | Notes |
| Bleach Concentration (for liquid waste) | 1 | % (final concentration) | A 1:10 dilution of standard household bleach (5.25-6.15% sodium hypochlorite) is typically sufficient. |
| Contact Time (for liquid waste) | ≥ 30 | minutes | May need to be extended for high concentrations of the agent or organic matter.[6] |
| Bleach Concentration (for labware) | 10 | % | For immersion of contaminated items. |
| Contact Time (for labware) | ≥ 30 | minutes | Ensure all surfaces are in contact with the disinfectant. |
Experimental Protocol: Validation of Chemical Inactivation
To ensure the effectiveness of the chemical decontamination procedure, it is recommended to validate the process. The following protocol outlines a method to test the efficacy of bleach inactivation against this compound.
Objective: To determine if treatment with 1% bleach for 30 minutes effectively inactivates the antifungal properties of this compound.
Materials:
-
This compound stock solution
-
10% bleach solution (freshly prepared)
-
Culture of a susceptible fungal strain (e.g., Candida albicans)
-
Appropriate fungal growth medium (e.g., Sabouraud Dextrose Agar plates)
-
Sterile test tubes
-
Pipettes and sterile tips
-
Incubator
-
Personal Protective Equipment (PPE)
Procedure:
-
Prepare a solution of this compound at a concentration typically found in your liquid waste.
-
In a sterile test tube, mix 9 parts of the this compound solution with 1 part of 10% bleach solution to achieve a final bleach concentration of 1%.
-
Allow the mixture to stand for 30 minutes at room temperature.
-
As a positive control, prepare a tube with the this compound solution and sterile water (9:1 ratio).
-
As a negative control, prepare a tube with only sterile water.
-
After the 30-minute incubation, take a small aliquot from each tube and add it to a culture of the susceptible fungal strain.
-
Plate the fungal cultures onto separate agar plates.
-
Incubate the plates at the optimal temperature for the fungal strain (e.g., 37°C for Candida albicans) for 24-48 hours.
-
Observe the plates for fungal growth. Effective inactivation is indicated by normal fungal growth on the plate corresponding to the bleach-treated sample, similar to the negative control. The positive control plate should show no or significantly inhibited growth.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. superiorwastedisposal.com [superiorwastedisposal.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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Personal protective equipment for handling Antifungal agent 73
Disclaimer: The following guidance is based on the properties of Voriconazole, a potent antifungal agent, as a representative compound, due to the absence of specific data for "Antifungal agent 73." Researchers must consult the specific Safety Data Sheet (SDS) for the exact agent being used to ensure appropriate safety measures are taken.
This guide provides essential safety and logistical information for handling potent antifungal agents in a laboratory setting. Adherence to these procedures is critical to minimize exposure risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling potent antifungal compounds. The following table summarizes the recommended PPE based on the potential hazards associated with agents like Voriconazole.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Double Gloving | Inner Glove: Nitrile, disposable. Outer Glove: Nitrile or other chemically resistant material. Change outer glove immediately upon contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. Use tight-fitting goggles when there is a risk of splashing. |
| Respiratory Protection | NIOSH-Approved Respirator | An N95 or higher-rated respirator is recommended for handling powders or when aerosols may be generated. A fit test is required. |
| Protective Clothing | Disposable Gown or Lab Coat | A disposable gown is preferred. If a lab coat is used, it should be dedicated to this work and laundered professionally. |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the adverse health effects of exposure to chemical substances. The following OELs are for Voriconazole and serve as a reference.
| Substance | TWA (8-hour Time-Weighted Average) |
| Voriconazole | 100 µg/m³ |
Standard Operating Procedure for Safe Handling
This protocol outlines the step-by-step process for safely handling potent antifungal agents in a research laboratory.
1. Preparation:
- Designate a specific area for handling the potent antifungal agent. This area should be equipped with a certified chemical fume hood or a biological safety cabinet.
- Assemble all necessary materials, including the antifungal agent, solvents, consumables, and waste containers, within the designated area.
- Don the appropriate PPE as specified in the table above, ensuring a proper fit.
2. Handling and Use:
- Perform all manipulations of the antifungal agent, especially handling of powders and preparation of solutions, within the chemical fume hood or biological safety cabinet to minimize inhalation exposure.
- Use disposable equipment whenever possible to avoid cross-contamination.
- If weighing the compound, use a balance with a draft shield or perform the weighing within a ventilated enclosure.
- Avoid direct contact with the skin and eyes. In case of accidental contact, follow the emergency procedures outlined in the SDS.
3. Spill Cleanup:
- In the event of a small spill, cordon off the area and alert others.
- Wearing appropriate PPE, gently cover the spill with an absorbent material.
- Decontaminate the area using a suitable cleaning agent, as recommended in the SDS.
- Collect all contaminated materials in a sealed, labeled hazardous waste container.
4. Disposal:
- All waste contaminated with the antifungal agent, including gloves, gowns, and consumables, must be disposed of as hazardous chemical waste.
- Use designated, clearly labeled, and sealed containers for waste collection.
- Follow all institutional and local regulations for the disposal of hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of potent antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
